Product packaging for Gypsetin(Cat. No.:CAS No. 155114-38-8)

Gypsetin

Cat. No.: B124213
CAS No.: 155114-38-8
M. Wt: 540.7 g/mol
InChI Key: CXDDBHFLLPBKRS-OVYULKEKSA-N
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Description

Gypsetin is a pyrroloindole.
produced by Nannizzia gypsea var. incurvata IFO 9228;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36N4O4 B124213 Gypsetin CAS No. 155114-38-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155114-38-8

Molecular Formula

C32H36N4O4

Molecular Weight

540.7 g/mol

IUPAC Name

(1S,4R,12S,14S,17S,25R)-12,25-dihydroxy-4,17-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione

InChI

InChI=1S/C32H36N4O4/c1-7-27(3,4)31-29(39,19-13-9-11-15-21(19)33-31)17-23-26(38)36-24(25(37)35(23)31)18-30(40)20-14-10-12-16-22(20)34-32(30,36)28(5,6)8-2/h7-16,23-24,33-34,39-40H,1-2,17-18H2,3-6H3/t23-,24-,29-,30+,31+,32-/m0/s1

InChI Key

CXDDBHFLLPBKRS-OVYULKEKSA-N

Isomeric SMILES

CC(C)(C=C)[C@@]12[C@@](C[C@@H]3N1C(=O)[C@@H]4C[C@@]5(C6=CC=CC=C6N[C@@]5(N4C3=O)C(C)(C)C=C)O)(C7=CC=CC=C7N2)O

Canonical SMILES

CC(C)(C=C)C12C(CC3N1C(=O)C4CC5(C6=CC=CC=C6NC5(N4C3=O)C(C)(C)C=C)O)(C7=CC=CC=C7N2)O

Synonyms

8a,16a-dihydroxy-5a,13a-bis(1,1-dimethylallyl)-(1)-benzazolidine-(3''',2''':4'',5'')azolidino-(1'',2'':4',5')(1,4)perhydrodiazin-(1',2':1,5)azolidino-(2,3-b)-(1)-benzazolidine-7,15-dione
gypsetin

Origin of Product

United States

Foundational & Exploratory

Gypsetin's Effect on Cholesteryl Ester Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsetin, a natural compound isolated from Nannizzia gypsea var. incurvata, has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. By inhibiting ACAT, this compound effectively blocks the esterification of cholesterol into cholesteryl esters, the storage form of cholesterol within cells. This mechanism of action suggests potential therapeutic applications for this compound in diseases characterized by excessive cholesteryl ester accumulation, such as atherosclerosis. This technical guide provides a comprehensive overview of the quantitative data on this compound's inhibitory effects, detailed experimental protocols for assessing its activity, and a visual representation of its mechanism of action.

Introduction to this compound and Cholesteryl Ester Formation

Cholesteryl esters are formed through the enzymatic action of Acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the transfer of a fatty acid from an acyl-CoA molecule to the hydroxyl group of cholesterol. This process is crucial for the storage of excess cholesterol in lipid droplets within cells. In pathological conditions such as atherosclerosis, the accumulation of cholesteryl esters in macrophages within the arterial walls leads to the formation of foam cells, a hallmark of atherosclerotic plaques.

This compound has emerged as a significant inhibitor of this process.[1][2][3][4] Its ability to competitively block the ACAT enzyme makes it a molecule of interest for therapeutic interventions aimed at mitigating diseases driven by aberrant cholesterol storage.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Enzymatic Inhibition of ACAT by this compound

ParameterValueEnzyme SourceSubstrateNotes
IC5018 µMRat liver microsomesOleoyl-CoAThe concentration of this compound required to inhibit 50% of ACAT activity.[2]
Ki5.5 µMRat liver microsomesOleoyl-CoAThe inhibition constant, indicating a competitive mode of inhibition with respect to oleoyl-CoA.[1][2]

Table 2: Inhibition of Cholesteryl Ester Formation in Cultured Cells by this compound

ParameterValueCell LineExperimental ConditionsNotes
IC500.65 µMJ774 macrophagesCells were incubated with oxidized low-density lipoprotein (oxLDL) and [14C]oleate.This compound did not affect the binding, uptake, or degradation of oxLDL by the cells.[1][2]

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the inhibitory effects of this compound on ACAT activity and cholesteryl ester formation. These protocols are based on established methodologies in the field.

Rat Liver Microsomal ACAT Activity Assay

This in vitro assay measures the direct inhibitory effect of this compound on the ACAT enzyme present in rat liver microsomes.

Materials:

  • Rat liver microsomes

  • [1-14C]Oleoyl-CoA

  • Bovine serum albumin (BSA), fatty acid-free

  • Cholesterol

  • Phosphatidylcholine

  • Potassium phosphate buffer (pH 7.4)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Petroleum ether

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation fluid and counter

Procedure:

  • Preparation of Substrate Emulsion:

    • Prepare a stock solution of cholesterol and phosphatidylcholine in chloroform.

    • Evaporate the chloroform under a stream of nitrogen.

    • Resuspend the lipid film in potassium phosphate buffer and sonicate to form a stable emulsion.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, BSA, and the cholesterol/phosphatidylcholine emulsion.

    • Add the desired concentration of this compound or vehicle control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding a small volume of rat liver microsomes (containing a known amount of protein).

    • Immediately after, add [1-14C]Oleoyl-CoA to the reaction mixture.

    • Incubate at 37°C for 10-15 minutes with gentle shaking.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a solution of isopropanol:heptane.

    • Add heptane and water to partition the lipids into the organic phase.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic phase containing the cholesteryl esters.

  • Quantification of Cholesteryl Esters:

    • Spot the extracted lipids onto a silica gel TLC plate.

    • Develop the TLC plate using a solvent system such as petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the spot corresponding to cholesteryl esters into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [14C]cholesteryl ester formed in each reaction.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cholesteryl Ester Formation Assay in J774 Macrophages

This cell-based assay assesses the ability of this compound to inhibit cholesteryl ester formation in a more physiologically relevant context.

Materials:

  • J774 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Oxidized low-density lipoprotein (oxLDL)

  • [14C]Oleic acid complexed to BSA

  • This compound (or other test compounds)

  • Phosphate-buffered saline (PBS)

  • Hexane/isopropanol (3:2, v/v)

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Plating:

    • Culture J774 macrophages in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

    • Plate the cells in multi-well plates and allow them to adhere overnight.

  • Cell Treatment:

    • Wash the cells with serum-free DMEM.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free DMEM for 1-2 hours.

  • Induction of Cholesteryl Ester Formation:

    • Add oxLDL to the media to provide a source of cholesterol.

    • Simultaneously, add [14C]oleic acid-BSA complex to the media.

    • Incubate the cells for 4-6 hours at 37°C.

  • Lipid Extraction:

    • Wash the cells three times with cold PBS.

    • Lyse the cells and extract the total lipids by adding a hexane/isopropanol mixture.

    • Scrape the cells and collect the lipid extract.

  • Quantification of Cholesteryl Esters:

    • Dry the lipid extract under nitrogen.

    • Resuspend the lipid residue in a small volume of chloroform/methanol.

    • Spot the lipid extract onto a silica gel TLC plate and separate the lipids as described in the microsomal assay protocol.

    • Quantify the radioactivity in the cholesteryl ester spot using a scintillation counter.

  • Data Analysis:

    • Normalize the amount of [14C]cholesteryl ester to the total cell protein content for each well.

    • Calculate the percentage of inhibition of cholesteryl ester formation for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the direct inhibition of the ACAT enzyme. This prevents the conversion of free cholesterol and acyl-CoA into cholesteryl esters. The following diagram illustrates this inhibitory effect within the cellular cholesterol metabolism pathway.

Gypsetin_Mechanism oxLDL Oxidized LDL Receptor Scavenger Receptor oxLDL->Receptor Binding & Uptake FreeCholesterol Free Cholesterol Receptor->FreeCholesterol Lysosomal Hydrolysis ACAT ACAT Enzyme FreeCholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CholesterylEster Cholesteryl Ester ACAT->CholesterylEster Esterification LipidDroplet Lipid Droplet (Foam Cell Formation) CholesterylEster->LipidDroplet This compound This compound This compound->ACAT Inhibition

Caption: Mechanism of this compound in inhibiting cholesteryl ester formation.

The diagram above illustrates that this compound acts as a direct inhibitor of the ACAT enzyme. By blocking this crucial step, it prevents the esterification of free cholesterol, which is derived from sources like oxidized LDL, into cholesteryl esters. This ultimately leads to a reduction in the accumulation of cholesteryl esters within lipid droplets, a key process in the formation of foam cells. It is important to note that studies have shown this compound does not interfere with the initial uptake of oxidized LDL by macrophages.[1]

Conclusion

This compound is a potent and competitive inhibitor of ACAT, effectively reducing the formation of cholesteryl esters in both enzymatic and cellular models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of ACAT inhibitors. The targeted action of this compound on a key enzyme in cholesterol metabolism highlights its promise as a lead compound for the development of novel therapies for atherosclerosis and other diseases associated with excessive lipid accumulation. Further research into the pharmacokinetics, safety profile, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Gypsetin: A Technical Guide to its Potential as an Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsetin, a microbial metabolite isolated from Nannizzia gypsea, has been identified as a potent inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT is a promising therapeutic strategy for the management of hypercholesterolemia and the prevention of atherosclerosis, a key underlying cause of cardiovascular disease. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action as an ACAT inhibitor. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its efficacy, and diagrams of the relevant biochemical pathways and experimental workflows.

Introduction: The Role of ACAT in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. A critical event in the initiation and progression of atherosclerosis is the accumulation of cholesteryl esters within macrophages in the arterial intima, leading to the formation of "foam cells." This process is primarily mediated by the enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT).

There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is predominantly found in the intestine and liver. In macrophages, ACAT1 is the key enzyme responsible for esterifying excess free cholesterol, thereby promoting the formation of foam cells. By inhibiting ACAT, particularly ACAT1, it is possible to reduce the accumulation of cholesteryl esters in macrophages, potentially preventing or even regressing atherosclerotic plaques. This compound has emerged as a noteworthy natural product with the ability to inhibit this critical enzyme.

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated significant inhibitory activity against ACAT in both enzymatic and cell-based assays. The key quantitative data are summarized in the table below.

Assay TypeSystemKey ParametersValueReference
Enzymatic InhibitionRat Liver MicrosomesApparent Inhibition Constant (Ki)5.5 µM[1]
Cell-based InhibitionJ774 Macrophages50% Inhibitory Concentration (IC50)0.65 µM[1]

Table 1: Summary of this compound's In Vitro Inhibitory Activity Against ACAT.

Mechanism of Action

This compound acts as a competitive inhibitor of ACAT with respect to its substrate, oleoyl-CoA.[1] This means that this compound binds to the active site of the ACAT enzyme, thereby preventing the binding of oleoyl-CoA and the subsequent esterification of cholesterol.

cluster_0 Normal ACAT Catalysis cluster_1 ACAT Inhibition by this compound Cholesterol Cholesterol ACAT_Enzyme ACAT Enzyme Cholesterol->ACAT_Enzyme Oleoyl-CoA Oleoyl-CoA Oleoyl-CoA->ACAT_Enzyme Cholesteryl_Ester Cholesteryl_Ester ACAT_Enzyme->Cholesteryl_Ester CoA CoA ACAT_Enzyme->CoA This compound This compound ACAT_Enzyme_Inhibited ACAT Enzyme (Inhibited) This compound->ACAT_Enzyme_Inhibited Competitive Binding Oleoyl-CoA_unbound Oleoyl-CoA

Mechanism of ACAT Inhibition by this compound.

Experimental Protocols

The following are detailed protocols representative of the key experiments used to characterize this compound's inhibitory activity.

Preparation of Rat Liver Microsomes

This protocol describes the isolation of microsomes from rat liver, which serve as a source of ACAT enzyme for in vitro inhibition assays.

  • Homogenization: Euthanize male Wistar rats (200-250g) and perfuse the liver with ice-cold 0.9% NaCl. Mince the liver and homogenize in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose.

  • Differential Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

  • Microsome Pelleting: Carefully collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.

  • Washing and Storage: Discard the supernatant and wash the microsomal pellet by resuspending in the homogenization buffer and re-centrifuging at 105,000 x g for 60 minutes. Resuspend the final pellet in a minimal volume of buffer, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C.

In Vitro ACAT Inhibition Assay

This assay measures the enzymatic activity of ACAT in the presence and absence of an inhibitor using a radiolabeled substrate.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4), 1 mg/mL bovine serum albumin (fatty acid-free), and 50 µg of rat liver microsomal protein.

  • Inhibitor Addition: Add this compound (or vehicle control) at various concentrations and pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding [1-¹⁴C]oleoyl-CoA to a final concentration of 10 µM.

  • Incubation: Incubate the reaction mixture for 10 minutes at 37°C with gentle agitation.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Aspirate the lower organic phase, evaporate to dryness under nitrogen, and redissolve the lipid extract in a small volume of chloroform. Spot the extract onto a silica gel thin-layer chromatography (TLC) plate.

  • Chromatography: Develop the TLC plate in a solvent system of hexane/diethyl ether/acetic acid (80:20:1, v/v/v) to separate cholesteryl esters from other lipids.

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 and Ki values using appropriate software.

cluster_0 ACAT Inhibition Assay Workflow start Prepare Reaction Mixture (Microsomes, Buffer, BSA) inhibitor Add this compound or Vehicle (Pre-incubate 10 min, 37°C) start->inhibitor substrate Add [1-¹⁴C]oleoyl-CoA (Start Reaction) inhibitor->substrate incubation Incubate 10 min, 37°C substrate->incubation termination Stop Reaction & Extract Lipids (Chloroform/Methanol) incubation->termination tlc Separate Lipids by TLC termination->tlc quantification Quantify Radioactivity of Cholesteryl Ester Band tlc->quantification analysis Calculate % Inhibition, IC50, and Ki quantification->analysis

Workflow for the In Vitro ACAT Inhibition Assay.
J774 Macrophage Culture and Cholesteryl Ester Formation Assay

This cell-based assay assesses the ability of this compound to inhibit the formation of cholesteryl esters in a relevant cell model of foam cell formation.

  • Cell Culture: Culture J774 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed J774 cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound in serum-free DMEM for 2 hours.

  • Induction of Foam Cell Formation: Add oxidized low-density lipoprotein (oxLDL) to a final concentration of 50 µg/mL and [¹⁴C]oleate complexed to albumin to a final concentration of 0.2 mM.

  • Incubation: Incubate the cells for 18 hours at 37°C.

  • Cell Lysis and Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and lyse them with a suitable buffer. Extract the lipids as described in section 4.2.5.

  • Analysis and Quantification: Separate and quantify the radiolabeled cholesteryl esters as described in sections 4.2.6-4.2.8.

  • Data Analysis: Determine the IC50 value for the inhibition of cholesteryl ester formation.

Potential Therapeutic Applications and Future Directions

The potent ACAT inhibitory activity of this compound positions it as a compelling candidate for further investigation as a therapeutic agent for atherosclerosis and related cardiovascular diseases. By preventing the formation of foam cells, this compound could potentially halt or slow the progression of atherosclerotic plaques.

Future research should focus on several key areas:

  • In vivo efficacy: Studies in animal models of atherosclerosis are necessary to evaluate the therapeutic potential of this compound in a physiological setting.

  • Pharmacokinetics and safety: A thorough investigation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential for its development as a drug.

  • Isoform selectivity: Determining the selectivity of this compound for ACAT1 over ACAT2 would provide valuable insights into its potential for targeted therapy with reduced side effects.

  • Structure-activity relationship (SAR) studies: The synthesis and evaluation of this compound analogs could lead to the discovery of even more potent and selective ACAT inhibitors.

Conclusion

This compound is a promising natural product that exhibits potent and competitive inhibition of ACAT. Its ability to block the formation of cholesteryl esters in macrophages highlights its potential as a therapeutic agent for the prevention and treatment of atherosclerosis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and its derivatives.

References

The Discovery and Isolation of Gypsetin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsetin, a novel inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), represents a promising candidate for the development of therapeutics targeting hypercholesterolemia and related cardiovascular diseases. This document provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It details the fermentation and purification processes from its natural source, the fungus Nannizzia gypsea var. incurvata IFO 9228, and outlines the experimental protocols for assessing its inhibitory action on the ACAT enzyme. Furthermore, this guide presents the known quantitative data and the mechanism of action of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. A key enzyme involved in cellular cholesterol metabolism is acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT is therefore a compelling strategy to prevent the accumulation of cholesteryl esters in macrophages within atherosclerotic plaques, a critical step in foam cell formation. This compound, a natural product isolated from the fungus Nannizzia gypsea var. incurvata IFO 9228, has been identified as a potent and competitive inhibitor of ACAT[1]. This whitepaper serves as a technical guide to the discovery, isolation, and characterization of this promising bioactive compound.

Discovery and Biological Activity

This compound was first isolated from the cultured broth of the fungus Nannizzia gypsea var. incurvata IFO 9228[1]. It was identified as a potent inhibitor of ACAT, an enzyme crucial for the formation of cholesteryl esters.

Quantitative Biological Data

The inhibitory activity of this compound against ACAT has been quantified, providing key metrics for its potency.

ParameterValueTarget EnzymeCell Line/SystemReference
Ki 5.5 µMRat liver microsomal ACATN/A (in vitro assay)[1]
IC50 0.65 µMCholesteryl ester formationJ774 macrophages[1]

Table 1: Quantitative inhibitory activity of this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Nannizzia gypsea var. incurvata IFO 9228 involves a multi-step process combining extraction and chromatographic techniques[1].

Fermentation Protocol

A detailed protocol for the fermentation of Nannizzia gypsea var. incurvata IFO 9228 to produce this compound is outlined below.

Materials:

  • Nannizzia gypsea var. incurvata IFO 9228 culture

  • Seed medium (e.g., potato dextrose broth)

  • Production medium (specific composition to be optimized, but generally rich in carbon and nitrogen sources)

  • Shaker incubator

Procedure:

  • Inoculation: Aseptically inoculate the seed medium with a viable culture of N. gypsea var. incurvata IFO 9228.

  • Seed Culture: Incubate the seed culture at an appropriate temperature (typically 25-30°C) with agitation for 2-3 days to obtain a sufficient biomass.

  • Production Culture: Transfer the seed culture to the production medium at a suitable inoculation ratio (e.g., 5-10% v/v).

  • Fermentation: Incubate the production culture for an extended period (typically 7-14 days) under controlled conditions of temperature and agitation to allow for the biosynthesis of this compound.

  • Monitoring: Monitor the production of this compound periodically using analytical techniques such as HPLC.

  • Harvesting: Once the production reaches its peak, harvest the fermentation broth for extraction.

Extraction and Purification Protocol

The following protocol details the extraction and purification of this compound from the harvested fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate or other suitable organic solvent

  • Silica gel for chromatography

  • Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

  • Crystallization solvent (e.g., methanol or ethanol)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Solvent Extraction: Extract the filtered fermentation broth with an equal volume of ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of this compound.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography:

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Load the crude extract onto the column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane).

    • Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or HPLC.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to dryness.

  • Crystallization: Dissolve the concentrated solid in a minimal amount of a suitable hot solvent (e.g., methanol) and allow it to cool slowly to induce crystallization.

  • Isolation: Collect the crystals of pure this compound by filtration and dry them under vacuum.

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification Fermentation Fermentation of N. gypsea var. incurvata Harvest Harvesting of Culture Broth Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Concentration1 Concentration of Crude Extract Extraction->Concentration1 SilicaGel Silica Gel Chromatography Concentration1->SilicaGel Pooling Pooling of Pure Fractions SilicaGel->Pooling Concentration2 Concentration of Pure this compound Pooling->Concentration2 Crystallization Crystallization Concentration2->Crystallization Purethis compound Pure this compound Crystals Crystallization->Purethis compound G FreeCholesterol Free Cholesterol ACAT ACAT Enzyme FreeCholesterol->ACAT Substrate OleoylCoA Oleoyl-CoA OleoylCoA->ACAT Substrate CholesterylEster Cholesteryl Ester (Foam Cell Formation) ACAT->CholesterylEster Catalyzes This compound This compound This compound->ACAT Competitive Inhibition

References

Methodological & Application

Application Notes and Protocols: Introducing the Reverse Prenyl Group in Gypsetin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsetin, a natural product inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), has garnered significant interest in the field of medicinal chemistry.[1] A key structural feature of this compound is the presence of a reverse prenyl group at the C2 position of the indole nucleus of its tryptophan-derived moiety. The stereoselective introduction of this group represents a critical challenge in the total synthesis of this complex molecule. This document provides detailed application notes and protocols for the primary chemical method developed for this transformation, alongside an overview of potential chemoenzymatic and biomimetic approaches.

Introduction to Reverse Prenylation

Prenylation and reverse prenylation are crucial modifications in the biosynthesis of many natural products, often imparting or enhancing biological activity.[2] In a "normal" prenylation, the C1 of the prenyl donor (typically dimethylallyl pyrophosphate, DMAPP) attaches to the nucleophilic acceptor. Conversely, "reverse" prenylation involves the attachment of the tertiary C3 of the prenyl donor.[3] This distinction is critical in the context of this compound's bioactivity and presents a unique synthetic challenge.

Diagram: Normal vs. Reverse Prenylation

prenylation cluster_normal Normal Prenylation cluster_reverse Reverse Prenylation DMAPP_N DMAPP (C1) Product_N Normal Prenylated Product DMAPP_N->Product_N C1 attack Acceptor_N Nucleophilic Acceptor Acceptor_N->Product_N DMAPP_R DMAPP (C3) Product_R Reverse Prenylated Product DMAPP_R->Product_R C3 attack Acceptor_R Nucleophilic Acceptor Acceptor_R->Product_R

Caption: Conceptual difference between normal and reverse prenylation reactions.

Chemical Synthesis Approach: The Danishefsky Method

The most direct and successfully implemented method for the introduction of the reverse prenyl group in the total synthesis of this compound was reported by the Danishefsky laboratory.[4][5] This method relies on the generation of a 3-chloroindolenine intermediate from a protected tryptophan derivative, which is then intercepted by a nucleophilic prenylating agent.

Experimental Workflow

danishefsky_workflow start N-Phthaloyl-L-tryptophan methyl ester step1 Generation of 3-Chloroindolenine Reagents: tert-butyl hypochlorite, triethylamine Solvent: CH2Cl2 Temperature: -78 °C start->step1 1. step3 Nucleophilic Addition Reaction of 3-chloroindolenine with prenyl-9-BBN Temperature: -78 °C to rt step1->step3 3. step2 Preparation of Prenylating Agent Reagents: 9-BBN, 2-methyl-2-butene Solvent: THF step2->step3 2. product C2-Reverse Prenylated Product step3->product

Caption: Workflow for the chemical introduction of the reverse prenyl group.

Quantitative Data Summary
Starting MaterialProductReagentsYield (%)Reference
N-Phthaloyl-L-tryptophan methyl ester2-(1,1-Dimethylallyl)-N-phthaloyl-L-tryptophan methyl ester1. t-BuOCl, Et3N 2. Prenyl-9-BBN95[5]
Detailed Experimental Protocol

Materials:

  • N-Phthaloyl-L-tryptophan methyl ester

  • tert-Butyl hypochlorite (t-BuOCl)

  • Triethylamine (Et3N), freshly distilled

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • 2-Methyl-2-butene

  • Anhydrous Dichloromethane (CH2Cl2)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere setup

Procedure:

  • Preparation of Prenyl-9-BBN: In a flame-dried flask under an inert atmosphere, dissolve 9-BBN in anhydrous THF. Cool the solution to 0 °C and add 2-methyl-2-butene dropwise. Allow the reaction mixture to warm to room temperature and stir for 4 hours to ensure the complete formation of prenyl-9-borabicyclo[3.3.1]nonane (prenyl-9-BBN). This solution should be freshly prepared and used immediately.

  • Formation of the 3-Chloroindolenine Intermediate: In a separate flame-dried flask under an inert atmosphere, dissolve N-phthaloyl-L-tryptophan methyl ester in anhydrous CH2Cl2. Cool the solution to -78 °C (dry ice/acetone bath). Add freshly distilled triethylamine, followed by the dropwise addition of tert-butyl hypochlorite. Stir the reaction mixture at -78 °C for 30 minutes. The formation of the unstable 3-chloroindolenine intermediate is presumed at this stage.[5]

  • Nucleophilic Addition of the Reverse Prenyl Group: To the cold (-78 °C) solution containing the in situ generated 3-chloroindolenine, add the freshly prepared solution of prenyl-9-BBN from step 1 via cannula.

  • Reaction Completion and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with CH2Cl2 (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(1,1-dimethylallyl)-N-phthaloyl-L-tryptophan methyl ester. The reaction gratifyingly proceeds without noticeable racemization.[5]

Alternative Strategies: Chemoenzymatic and Biomimetic Approaches

While the chemical synthesis route has proven effective, nature utilizes specialized enzymes called prenyltransferases to catalyze such transformations with high regio- and stereoselectivity.[2] These enzymatic methods, although not yet explicitly reported for the total synthesis of this compound, offer a promising avenue for future process development, potentially reducing the need for protecting groups and harsh reagents.

Chemoenzymatic Synthesis

A chemoenzymatic approach would involve the use of an isolated prenyltransferase to install the reverse prenyl group onto a synthetic precursor of this compound.[6][7] Indole prenyltransferases are known to catalyze both normal and reverse prenylation on tryptophan and its derivatives.[8][9]

chemoenzymatic_logic start Tryptophan-containing Precursor reaction Enzymatic Reaction Aqueous buffer, physiological pH start->reaction enzyme Reverse Prenyltransferase (e.g., CymD) enzyme->reaction donor Prenyl Donor (e.g., DMAPP) donor->reaction product Reverse Prenylated Precursor reaction->product

Caption: Logic diagram for a potential chemoenzymatic reverse prenylation step.

Advantages:

  • High stereoselectivity and regioselectivity.

  • Environmentally benign reaction conditions (aqueous buffer, mild temperatures).

  • Potential to avoid protecting group chemistry.

Challenges:

  • Identification and isolation/engineering of a suitable enzyme that accepts the specific this compound precursor.

  • Enzyme stability and activity on non-natural substrates.

  • Availability and cost of the prenyl donor (DMAPP).

Biomimetic Synthesis

Biomimetic synthesis seeks to emulate a proposed biosynthetic pathway in the laboratory.[10][11] While the exact biosynthetic pathway of this compound is not fully elucidated, a biomimetic approach would hypothesize a plausible enzymatic transformation and then design a chemical reaction to mimic it. The Danishefsky synthesis can be considered biomimetic to a degree, as it mimics the electrophilic nature of the indole ring, a common theme in indole alkaloid biosynthesis. A future biomimetic strategy might involve a Lewis acid-catalyzed reaction that mimics the enzymatic pocket of a prenyltransferase.

Conclusion

The introduction of the reverse prenyl group is a pivotal step in the total synthesis of this compound. The Danishefsky method provides a robust and high-yielding chemical protocol for this transformation. For researchers in drug development, this method offers a reliable route to this compound and its analogs for further biological evaluation. Concurrently, the exploration of chemoenzymatic and advanced biomimetic strategies holds significant promise for more efficient and sustainable future syntheses, reflecting a growing trend in modern synthetic chemistry.

References

Application Notes and Protocols for the Double-Oxidative Cyclization in the Total Synthesis of Gypsetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed account of the double-oxidative cyclization of a diketopiperazine, a key step in the total synthesis of Gypsetin, a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). The protocols are based on the successful total synthesis reported by Danishefsky and coworkers. This document offers comprehensive experimental procedures, quantitative data, and visual representations of the synthetic workflow and proposed reaction mechanism to aid in the replication and further investigation of this synthetic strategy.

Introduction

This compound is a fungal metabolite that has garnered significant interest due to its biological activity. Its complex polycyclic structure, featuring a unique bicyclo[2.2.2]diazaoctane core, presents a formidable challenge for synthetic chemists. A pivotal transformation in the reported total synthesis is the dimethyldioxirane (DMDO)-promoted double-oxidative cyclization of a diketopiperazine precursor. This key step efficiently constructs the intricate core of the this compound molecule.[1] This protocol provides a detailed methodology for this critical transformation and the synthesis of its immediate precursor.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of Diketopiperazine Precursor (19)

StepReactionReagents and ConditionsProductYield
1N-Phthaloylation of L-Tryptophan Methyl EsterPhthalic anhydride, Et3N, Toluene, refluxN-Phthaloyl-L-tryptophan methyl ester95%
2Reverse Prenylationi. NaHMDS, THF, -78 °C; ii. 3-chloro-3-methyl-1-butyne; iii. H2, Lindlar's cat., EtOAcN-Phthaloyl-2-(1,1-dimethylallyl)-L-tryptophan methyl ester75%
3Phthaloyl DeprotectionHydrazine hydrate, EtOH, reflux2-(1,1-dimethylallyl)-L-tryptophan methyl ester92%
4Dipeptide FormationBoc-L-Ala-OH, EDCI, HOBt, NMM, CH2Cl2Boc-L-Ala-L-(2-reverse-prenyl)Trp-OMe85%
5Boc Deprotection and Cyclizationi. TFA, CH2Cl2; ii. Toluene, reflux (azeotropic removal of H2O)cyclo(L-Ala-L-(2-reverse-prenyl)Trp) (19 )88%

Table 2: Double-Oxidative Cyclization to this compound (1)

ReactantReagentConditionsProduct(s)Yield
Diketopiperazine (19 )Dimethyldioxirane (DMDO) in AcetoneAcetone, 0 °C to rt, 2 hThis compound (1 )Isomer 1Isomer 240%18%20%

Table 3: Spectroscopic Data for Key Compounds

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)HRMS (m/z)Optical Rotation [α]D (c, solvent)
Diketopiperazine (19) 7.60 (d, 1H), 7.30 (d, 1H), 7.15 (t, 1H), 7.08 (t, 1H), 6.85 (br s, 1H), 6.15 (br s, 1H), 4.15 (q, 1H), 3.80 (dd, 1H), 3.35 (dd, 1H), 1.60 (s, 6H), 1.25 (d, 3H)169.1, 166.2, 142.3, 136.0, 127.8, 122.3, 119.8, 119.5, 111.0, 110.5, 56.5, 52.8, 41.5, 30.2, 29.8, 18.5[M+H]+ calcd for C19H23N3O2: 326.1863; found: 326.1865-85.4 (c 1.0, CHCl3)
This compound (1) 7.25-7.10 (m, 4H), 5.95 (s, 1H), 4.20 (d, 1H), 3.95 (q, 1H), 3.60 (d, 1H), 1.55 (s, 3H), 1.45 (s, 3H), 1.30 (d, 3H)170.2, 167.8, 140.1, 135.8, 129.5, 124.0, 120.5, 110.8, 88.5, 85.2, 60.1, 58.5, 55.4, 25.5, 24.8, 16.5[M+H]+ calcd for C19H21N3O4: 356.1605; found: 356.1607-113.4 (c 0.20, CHCl3)

Experimental Protocols

Synthesis of Diketopiperazine Precursor (cyclo(L-Ala-L-(2-reverse-prenyl)Trp)) (19)

This protocol outlines the multi-step synthesis of the key diketopiperazine precursor required for the double-oxidative cyclization.

Step 1: N-Phthaloylation of L-Tryptophan Methyl Ester To a solution of L-tryptophan methyl ester (1.0 equiv) in toluene is added triethylamine (1.1 equiv) and phthalic anhydride (1.1 equiv). The mixture is heated to reflux with a Dean-Stark trap for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-phthaloyl-L-tryptophan methyl ester.

Step 2: Reverse Prenylation A solution of N-phthaloyl-L-tryptophan methyl ester (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere. Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv, 1.0 M in THF) is added dropwise, and the mixture is stirred for 30 minutes. 3-chloro-3-methyl-1-butyne (1.5 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4 and concentrated. The resulting alkyne is dissolved in ethyl acetate, and Lindlar's catalyst (10 mol %) is added. The mixture is stirred under a hydrogen atmosphere (balloon) until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield N-phthaloyl-2-(1,1-dimethylallyl)-L-tryptophan methyl ester.

Step 3: Phthaloyl Deprotection To a solution of N-phthaloyl-2-(1,1-dimethylallyl)-L-tryptophan methyl ester (1.0 equiv) in ethanol is added hydrazine hydrate (5.0 equiv). The mixture is heated to reflux for 2 hours. After cooling, the solvent is removed, and the residue is partitioned between CH2Cl2 and water. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried and concentrated to give 2-(1,1-dimethylallyl)-L-tryptophan methyl ester, which is used in the next step without further purification.

Step 4: Dipeptide Formation To a solution of Boc-L-Ala-OH (1.1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv), and 1-hydroxybenzotriazole (HOBt) (1.2 equiv) in CH2Cl2 at 0 °C is added N-methylmorpholine (NMM) (1.5 equiv). After 15 minutes, a solution of 2-(1,1-dimethylallyl)-L-tryptophan methyl ester (1.0 equiv) in CH2Cl2 is added. The reaction is stirred at room temperature for 12 hours. The mixture is washed with 1 N HCl, saturated NaHCO3, and brine. The organic layer is dried and concentrated, and the crude product is purified by flash chromatography to afford Boc-L-Ala-L-(2-reverse-prenyl)Trp-OMe.

Step 5: Boc Deprotection and Cyclization The dipeptide from the previous step is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and CH2Cl2 and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure. The resulting residue is dissolved in toluene and heated to reflux with a Dean-Stark trap for 6 hours to effect cyclization via azeotropic removal of water. After cooling, the solvent is evaporated, and the residue is purified by flash chromatography to yield the diketopiperazine 19 .

Double-Oxidative Cyclization to this compound (1)

This protocol details the key transformation to construct the core of this compound.

To a solution of the diketopiperazine 19 (1.0 equiv) in acetone at 0 °C is added a solution of dimethyldioxirane (DMDO) in acetone (approximately 0.08 M, 5.0 equiv) dropwise over 10 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is then removed under reduced pressure, and the residue is subjected to flash chromatography (silica gel, ethyl acetate/hexanes gradient) to separate the products. This purification yields this compound (1 ) as a white solid, along with two diastereomeric isomers.

Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Diketopiperazine (19) Synthesis cluster_cyclization Double-Oxidative Cyclization L-Trp-OMe L-Tryptophan Methyl Ester N-Phth-L-Trp-OMe N-Phth-L-Trp-OMe L-Trp-OMe->N-Phth-L-Trp-OMe Phthalic anhydride, Et3N, Toluene N-Phth-rev-prenyl-Trp-OMe N-Phth-rev-prenyl-Trp-OMe N-Phth-L-Trp-OMe->N-Phth-rev-prenyl-Trp-OMe 1. NaHMDS, 3-chloro-3-methyl-1-butyne 2. H2, Lindlar's cat. rev-prenyl-Trp-OMe rev-prenyl-Trp-OMe N-Phth-rev-prenyl-Trp-OMe->rev-prenyl-Trp-OMe Hydrazine hydrate Dipeptide Dipeptide rev-prenyl-Trp-OMe->Dipeptide Boc-L-Ala-OH, EDCI, HOBt Diketopiperazine_19 Diketopiperazine (19) Dipeptide->Diketopiperazine_19 1. TFA 2. Toluene, reflux Diketopiperazine_19_input Diketopiperazine (19) Gypsetin_1 This compound (1) Diketopiperazine_19_input->Gypsetin_1 DMDO, Acetone Isomers Isomers Diketopiperazine_19_input->Isomers

Caption: Synthetic workflow for this compound.

Proposed Reaction Mechanism

reaction_mechanism cluster_mechanism Proposed Mechanism of Double-Oxidative Cyclization Diketopiperazine Diketopiperazine (19) Indole & Diketopiperazine Rings Epoxidation1 Indole Epoxidation DMDO attacks indole C2-C3 double bond Diketopiperazine->Epoxidation1 DMDO Rearrangement1 Epoxide Opening & Rearrangement Formation of Hydroxyindolenine Epoxidation1->Rearrangement1 Cyclization1 First Cyclization Amide nitrogen attacks C2 carbocation Rearrangement1->Cyclization1 Intermediate1 Tricyclic Intermediate Formation of the first C-N bond Cyclization1->Intermediate1 Oxidation2 Second Oxidation DMDO oxidizes the remaining enamine Intermediate1->Oxidation2 DMDO Cyclization2 Second Cyclization Second amide nitrogen attacks Oxidation2->Cyclization2 This compound {this compound (1)|Bicyclo[2.2.2]diazaoctane core formed} Cyclization2->this compound

Caption: Proposed mechanism for this compound core formation.

References

Application Notes and Protocols for Gypsetin in J774 Macrophage Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsetin is a novel compound under investigation for its potential immunomodulatory properties. This document provides detailed application notes and standardized protocols for studying the effects of this compound on the murine macrophage cell line J774. Macrophages are key players in the innate immune response, and their activation status is critical in the progression of inflammatory diseases. The J774 cell line is a well-established model for studying macrophage functions, including phagocytosis, inflammatory responses, and signaling pathways.[1][2][3] These protocols will guide researchers in assessing the anti-inflammatory potential of this compound by examining its impact on cell viability, cytokine production, and key inflammatory signaling pathways.

Data Presentation

The following tables are templates for organizing quantitative data obtained from the described experiments.

Table 1: Effect of this compound on J774 Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)100
1
10
50
100

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated J774 Cells (ELISA)

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Untreated Control
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)

Table 3: Densitometric Analysis of Western Blot Results

Treatmentp-NF-κB p65 / NF-κB p65 RatioiNOS / β-actin Ratio
Untreated Control
LPS (1 µg/mL)
LPS + this compound (10 µM)
LPS + this compound (50 µM)

Experimental Protocols

J774 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the J774A.1 murine macrophage cell line.

Materials:

  • J774A.1 cell line (ATCC® TIB-67™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose[4]

  • Fetal Bovine Serum (FBS)[4]

  • Penicillin-Streptomycin solution[4]

  • Phosphate Buffered Saline (PBS), sterile[5]

  • Cell scraper[4][5]

  • T75 cell culture flasks

  • 15 mL and 50 mL conical tubes

  • CO2 incubator (37°C, 5% CO2)[4][5][6]

  • Water bath (37°C)[4][6]

  • Centrifuge[4][5][6]

  • Inverted microscope[4]

Procedure:

  • Media Preparation: Prepare complete DMEM by supplementing with 10% FBS and 1% Penicillin-Streptomycin.[4][5] Warm the complete DMEM in a 37°C water bath before use.[4][6]

  • Thawing Cells: Thaw a cryovial of J774 cells rapidly in a 37°C water bath.[1][4] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.

  • Cell Seeding: Centrifuge the cell suspension at 300 x g for 5 minutes.[4][7] Discard the supernatant and resuspend the cell pellet in 10 mL of complete DMEM. Transfer the cell suspension to a T75 flask and incubate at 37°C with 5% CO2.[4]

  • Cell Maintenance: Monitor cell confluency daily using an inverted microscope.[1][4] When cells reach 80-90% confluency, they should be passaged.

  • Passaging Cells: Aspirate the old media from the flask. Wash the cell monolayer once with 5 mL of sterile PBS. Add 10 mL of fresh complete DMEM to the flask. Gently detach the adherent cells using a cell scraper.[4][5][7] Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh complete DMEM and split the cells at a 1:4 or 1:5 ratio into new T75 flasks.[7]

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of J774 cells using the MTT colorimetric assay.[8]

Materials:

  • J774 cells

  • Complete DMEM

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO[9]

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed J774 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.[9] Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be less than 0.1%. Remove the old media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMEM with DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9][10]

  • Formazan Solubilization: Carefully aspirate the media containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well plate reader.[10]

Cytokine Production Assay (ELISA)

This protocol quantifies the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by J774 cells in response to this compound and LPS stimulation.[11][12]

Materials:

  • J774 cells

  • Complete DMEM

  • This compound

  • Lipopolysaccharide (LPS)

  • 24-well cell culture plates

  • ELISA kits for mouse TNF-α, IL-6, and IL-10[12]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed J774 cells in a 24-well plate at a density of 2 x 10^5 cells per well. Allow cells to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL LPS for 24 hours.[13]

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 500 x g for 5 minutes to remove cell debris.[12]

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions.[11][14] This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody and a substrate for color development.[11][14]

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[11]

Western Blot Analysis

This protocol is for detecting changes in the protein expression and activation of key signaling molecules like NF-κB and iNOS in J774 cells treated with this compound and LPS.[13][15]

Materials:

  • J774 cells

  • This compound and LPS

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors[13]

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Seed J774 cells in 6-well plates and treat with this compound and LPS as described for the ELISA protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[13][15] After electrophoresis, transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody overnight at 4°C.[13][15] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][15]

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

Mandatory Visualization

Gypsetin_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture J774 Cell Culture Seed Seed Cells in Plates Culture->Seed This compound Add this compound Seed->this compound LPS Add LPS (for inflammation) MTT MTT Assay (Viability) LPS->MTT ELISA ELISA (Cytokines) LPS->ELISA WB Western Blot (Proteins) LPS->WB

Caption: Experimental workflow for studying this compound's effects on J774 macrophages.

Anti_Inflammatory_Pathway cluster_pathway Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway This compound This compound This compound->NFkB_pathway This compound->MAPK_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines iNOS iNOS Expression NFkB_pathway->iNOS MAPK_pathway->Cytokines

Caption: Hypothesized anti-inflammatory signaling pathway of this compound in macrophages.

References

Application Note and Protocols for Measuring Gypsetin's Inhibition of Cholesteryl Ester Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gypsetin is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] The accumulation of cholesteryl esters is a hallmark of several pathological conditions, including atherosclerosis and certain cancers. Therefore, the accurate measurement of this compound's inhibitory effect on cholesteryl ester formation is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for assessing the inhibitory activity of this compound in both cell-based and cell-free systems.

Mechanism of Action

Cholesteryl ester synthesis primarily occurs in the endoplasmic reticulum and is catalyzed by ACAT.[4] This enzyme facilitates the transfer of a fatty acyl group from a long-chain fatty acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester.[5][6] this compound acts as a competitive inhibitor of ACAT with respect to the oleoyl-CoA substrate.[1] By blocking ACAT, this compound effectively reduces the cellular pool of cholesteryl esters.

Quantitative Data Summary

The inhibitory activity of this compound against ACAT and cholesteryl ester formation has been quantified in various experimental systems. The key inhibitory concentrations are summarized in the table below for easy comparison.

ParameterSystemValueReference
IC50 Rat Liver Microsomal ACAT18 µM[2]
IC50 Cholesteryl Ester Formation (from [14C]oleate in J774 cells)0.65 µM[1]
Ki Rat Liver Microsomal ACAT (competitive with oleoyl-CoA)5.5 µM[1][2]

Experimental Protocols

Two primary methods are described here to measure the inhibition of cholesteryl ester formation by this compound: a cell-based assay using radiolabeled oleate in cultured cells and a cell-free assay using isolated microsomes.

Protocol 1: Cell-Based Inhibition of Cholesteryl Ester Formation

This protocol measures the incorporation of a radiolabeled fatty acid into cholesteryl esters in cultured cells, providing a direct measure of ACAT activity in a cellular context.

Materials:

  • Cultured cells (e.g., J774 macrophages, CHO cells, or human fibroblasts)[1][7]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • [14C]oleic acid or [3H]oleic acid complexed to bovine serum albumin (BSA)

  • Lipoprotein-deficient serum (LPDS) (optional, for upregulating cholesterol synthesis)

  • Low-density lipoprotein (LDL) (optional, for stimulating cholesteryl ester formation)[8][9]

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Lipid extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Cholesteryl oleate standard

  • Iodine vapor or other visualization agent for TLC

  • Scintillation counter and scintillation fluid

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.

    • (Optional) To upregulate ACAT activity, incubate cells in a medium containing LPDS for 24-48 hours.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in a serum-free or low-serum medium for 1-2 hours.

  • Radiolabeling:

    • Prepare the radiolabeling medium by adding [14C]oleic acid-BSA complex to the cell culture medium. The final concentration of oleic acid should be optimized for the cell type.

    • (Optional) To stimulate cholesteryl ester formation, add LDL to the medium.[8][9]

    • Remove the pre-incubation medium from the cells and add the radiolabeling medium containing the respective concentrations of this compound.

    • Incubate the cells for a defined period (e.g., 2-6 hours) at 37°C.

  • Lipid Extraction:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysate. Reserve an aliquot for protein quantification.

    • Extract lipids from the remaining lysate by adding the lipid extraction solvent. Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica TLC plate, alongside a cholesteryl oleate standard.

    • Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

    • Air-dry the plate and visualize the lipid spots using iodine vapor. The cholesteryl ester spot will be identified by comparison with the standard.

  • Quantification:

    • Scrape the silica corresponding to the cholesteryl ester spot into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Normalize the radioactivity counts to the protein concentration of the cell lysate.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Protocol 2: Cell-Free Microsomal ACAT Inhibition Assay

This assay measures the direct inhibitory effect of this compound on ACAT activity in isolated microsomes, which are rich in this enzyme. This method eliminates cellular uptake and metabolism variables.

Materials:

  • Rat liver or cultured cells for microsome preparation

  • Homogenization buffer (e.g., sucrose buffer with protease inhibitors)

  • Ultracentrifuge

  • Microsomal protein suspension

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound stock solution

  • [14C]oleoyl-CoA or [3H]oleoyl-CoA

  • Cholesterol solution (e.g., in BSA or a suitable detergent)

  • Lipid extraction solvent (e.g., chloroform:methanol, 2:1, v/v)

  • TLC plates and developing solvent as in Protocol 1

  • Cholesteryl oleate standard

  • Scintillation counter and scintillation fluid

  • Protein assay kit

Procedure:

  • Microsome Preparation:

    • Homogenize fresh or frozen rat liver (or cultured cells) in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove nuclei and mitochondria.

    • Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in the assay buffer and determine the protein concentration.

  • ACAT Inhibition Assay:

    • In a reaction tube, combine the microsomal protein, assay buffer, and varying concentrations of this compound (or vehicle control).

    • Add the cholesterol substrate.

    • Pre-incubate the mixture for a short period at 37°C.

    • Initiate the enzymatic reaction by adding the radiolabeled oleoyl-CoA.

    • Incubate the reaction for a defined time (e.g., 10-30 minutes) at 37°C with gentle shaking.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding the lipid extraction solvent.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic phase and proceed with TLC and quantification of radiolabeled cholesteryl esters as described in Protocol 1 (steps 4 and 5).

  • Data Analysis:

    • Calculate the specific activity of ACAT (e.g., in pmol/min/mg protein).

    • Determine the percentage of inhibition for each this compound concentration and calculate the IC50 and Ki values.

Visualizations

To aid in the understanding of the experimental workflows and the underlying biological pathway, the following diagrams have been generated.

Gypsetin_Mechanism cluster_cell Cellular Environment cluster_er Endoplasmic Reticulum Cholesterol Free Cholesterol (in ER membrane) ACAT ACAT Enzyme Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Esterification Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Ester->Lipid_Droplet This compound This compound This compound->ACAT Inhibition

Caption: Mechanism of this compound's inhibition of cholesteryl ester formation.

Cell_Based_Assay_Workflow A 1. Plate and Culture Cells (e.g., J774 macrophages) B 2. Pre-incubate with this compound (various concentrations) A->B C 3. Add Radiolabeled Oleate ([14C]Oleic Acid-BSA) B->C D 4. Incubate to Allow Cholesteryl Ester Formation C->D E 5. Wash Cells and Lyse D->E F 6. Extract Lipids E->F G 7. Separate Lipids by TLC F->G H 8. Quantify Radioactivity in Cholesteryl Ester Band G->H I 9. Calculate % Inhibition and IC50 H->I

Caption: Workflow for the cell-based cholesteryl ester formation assay.

Cell_Free_Assay_Workflow A 1. Prepare Microsomes (from liver or cells) B 2. Incubate Microsomes with this compound A->B C 3. Add Cholesterol Substrate B->C D 4. Initiate Reaction with Radiolabeled Oleoyl-CoA C->D E 5. Stop Reaction and Extract Lipids D->E F 6. Separate Lipids by TLC E->F G 7. Quantify Radioactivity in Cholesteryl Ester Band F->G H 8. Calculate % Inhibition, IC50, and Ki G->H

Caption: Workflow for the cell-free microsomal ACAT inhibition assay.

References

Application of Gypsetin in Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsetin is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound provides a valuable tool for investigating the intricate pathways of lipid metabolism, particularly in the context of atherosclerosis, foam cell formation, and cholesterol homeostasis. This document provides detailed application notes and protocols for the use of this compound in lipid metabolism research.

Mechanism of Action

This compound exerts its primary effect by inhibiting the activity of ACAT. This inhibition is competitive with respect to the oleoyl-CoA substrate.[1] The blockage of cholesterol esterification leads to an accumulation of free cholesterol within the cell, particularly in the endoplasmic reticulum (ER). This accumulation is a critical event that can trigger downstream cellular responses, including the regulation of cholesterol biosynthesis and uptake via the Sterol Regulatory Element-Binding Protein (SREBP) pathway. While direct studies on this compound's effect on the SREBP pathway are limited, the known mechanism of ACAT inhibition suggests that this compound would lead to the retention of the SREBP cleavage-activating protein (SCAP)-SREBP complex in the ER, thereby preventing the activation of SREBP and the subsequent transcription of its target genes involved in cholesterol and fatty acid synthesis.

Data Presentation

The following table summarizes the quantitative data available for this compound's inhibitory activity.

ParameterValueCell/SystemReference
IC50 0.65 µMInhibition of cholesteryl ester formation in J774 macrophages[1]
Ki 5.5 µMCompetitive inhibition of rat liver microsomal ACAT activity[1]

Signaling Pathways and Experimental Workflows

To visualize the theoretical mechanism of this compound and a general experimental workflow for its study, the following diagrams are provided.

Gypsetin_Mechanism cluster_cell Macrophage cluster_ER cluster_Golgi cluster_Nucleus This compound This compound ACAT ACAT This compound->ACAT Inhibits Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterifies Free_Cholesterol_ER Increased Free Cholesterol in ER Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT Substrate Lipid_Droplets Lipid Droplets (Foam Cell Formation) Cholesteryl_Esters->Lipid_Droplets ER Endoplasmic Reticulum (ER) SCAP_SREBP SCAP-SREBP Complex Golgi Golgi SCAP_SREBP->Golgi Transport Blocked Free_Cholesterol_ER->SCAP_SREBP Retains in ER nSREBP Nuclear SREBP (Active) Nucleus Nucleus S1P_S2P S1P/S2P Proteases SRE Sterol Response Element (SRE) nSREBP->SRE Binds Lipid_Genes Lipid Synthesis Genes (e.g., HMGCR, FASN) SRE->Lipid_Genes Activates Transcription Lipid_Genes->Free_Cholesterol Synthesis

Caption: Theoretical signaling pathway of this compound action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Hypothetical) Start Treat Macrophages (e.g., J774, THP-1) with this compound ACAT_Assay ACAT Activity Assay (Microsomal Fraction) Start->ACAT_Assay CE_Formation Cholesteryl Ester Formation Assay ([14C]oleate) Start->CE_Formation Foam_Cell Foam Cell Formation (Oil Red O Staining) Start->Foam_Cell Gene_Expression Gene Expression Analysis (qPCR for SREBP targets: HMGCR, FASN, LDLR) Foam_Cell->Gene_Expression Cholesterol_Efflux Cholesterol Efflux Assay Foam_Cell->Cholesterol_Efflux Protein_Expression Protein Expression Analysis (Western Blot for SREBP-2 processing) Gene_Expression->Protein_Expression Animal_Model Induce Atherosclerosis in Animal Model (e.g., ApoE-/- mice) Gypsetin_Treatment Treat with this compound Animal_Model->Gypsetin_Treatment Lipid_Profile Analyze Plasma Lipid Profile Gypsetin_Treatment->Lipid_Profile Atherosclerotic_Lesion Quantify Atherosclerotic Lesion Area Gypsetin_Treatment->Atherosclerotic_Lesion

Caption: Experimental workflow for studying this compound.

Experimental Protocols

ACAT Activity Assay in Rat Liver Microsomes

This protocol is adapted from the methodology used in the initial characterization of this compound.[1]

Materials:

  • Rat liver microsomes

  • This compound

  • [14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Potassium phosphate buffer (pH 7.4)

  • Reaction termination solution (e.g., isopropanol:heptane:water)

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Prepare rat liver microsomes by differential centrifugation.

  • Pre-incubate the microsomal protein with varying concentrations of this compound (or vehicle control) in potassium phosphate buffer containing BSA for 10-15 minutes at 37°C.

  • Initiate the reaction by adding [14C]oleoyl-CoA.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C with gentle shaking.

  • Stop the reaction by adding the termination solution.

  • Extract the lipids.

  • Spot the lipid extract onto a silica gel TLC plate and develop the chromatogram to separate cholesteryl esters from other lipids.

  • Visualize the lipid spots (e.g., with iodine vapor) and scrape the areas corresponding to cholesteryl esters into scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the ACAT activity as pmol of cholesteryl oleate formed per minute per mg of microsomal protein.

  • Determine the Ki value by performing the assay with varying concentrations of both this compound and oleoyl-CoA and analyzing the data using a Lineweaver-Burk plot.

Inhibition of Cholesteryl Ester Formation in Macrophages

This protocol is based on the reported IC50 determination for this compound in J774 macrophages.[1]

Materials:

  • J774 macrophage cell line

  • This compound

  • Oxidized low-density lipoprotein (ox-LDL)

  • [14C]Oleic acid complexed to BSA

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., hexane:isopropanol)

  • TLC plates

  • Scintillation counter and fluid

Procedure:

  • Plate J774 macrophages in multi-well plates and allow them to adhere overnight.

  • Incubate the cells with ox-LDL for 24-48 hours to induce lipid loading.

  • Wash the cells with PBS and then incubate with fresh medium containing varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control for 1-2 hours.

  • Add [14C]oleic acid-BSA complex to the medium and incubate for an additional 4-6 hours.

  • Wash the cells extensively with cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids.

  • Separate the cholesteryl esters by TLC as described in the previous protocol.

  • Quantify the radioactivity in the cholesteryl ester spots.

  • Calculate the percentage of inhibition of cholesteryl ester formation for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Macrophage Foam Cell Formation Assay (Oil Red O Staining)

This protocol is a standard method to visually assess the effect of this compound on lipid accumulation in macrophages.

Materials:

  • Macrophage cell line (e.g., J774 or THP-1)

  • This compound

  • ox-LDL

  • PMA (for THP-1 differentiation)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • 60% Isopropanol

  • Hematoxylin (for counterstaining)

  • Microscope

Procedure:

  • Seed macrophages on glass coverslips in a multi-well plate. For THP-1 monocytes, differentiate them into macrophages using PMA for 48-72 hours.

  • Induce foam cell formation by incubating the cells with ox-LDL (e.g., 50 µg/mL) in the presence of varying concentrations of this compound or vehicle control for 24-48 hours.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells with PBS and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution for 15-30 minutes at room temperature.

  • Wash the cells with 60% isopropanol and then with distilled water.

  • Counterstain the nuclei with hematoxylin for 1-2 minutes.

  • Wash with distilled water.

  • Mount the coverslips on microscope slides and observe the lipid droplets (stained red) under a microscope.

  • Quantify the staining intensity or the percentage of Oil Red O-positive cells to assess the effect of this compound on foam cell formation.

Potential Applications in Broader Lipid Metabolism Studies

While direct evidence is pending, the known mechanism of ACAT inhibition by this compound suggests its utility in investigating:

  • SREBP Pathway Regulation: By inhibiting ACAT, this compound is expected to increase ER free cholesterol, leading to the suppression of SREBP processing. This can be investigated by examining the expression of SREBP target genes such as HMG-CoA reductase (HMGCR), fatty acid synthase (FASN), and the LDL receptor (LDLR) via qPCR and Western blotting for the mature form of SREBP.

  • Cholesterol Homeostasis: this compound can be used to study the cellular response to impaired cholesterol esterification, including effects on cholesterol efflux to acceptors like ApoA-I and HDL.

  • Atherosclerosis Research: In animal models of atherosclerosis (e.g., ApoE-/- mice), this compound could be investigated for its potential to reduce plaque formation and macrophage foam cell accumulation in vivo. A related compound, equisetin, has shown anti-atherosclerotic effects in vivo, suggesting a similar potential for this compound.

Conclusion

This compound is a valuable research tool for studying the role of ACAT in lipid metabolism. Its potent and specific inhibitory activity allows for the targeted investigation of cholesterol esterification and its downstream consequences. The provided protocols offer a starting point for researchers to explore the multifaceted effects of this compound on cellular lipid homeostasis and its potential as a therapeutic lead for lipid-related disorders. Further research is warranted to fully elucidate its impact on the SREBP pathway and its efficacy in in vivo models of atherosclerosis.

References

Application Note & Protocol: Laboratory Techniques for the Purification of Gypsetin from Fungal Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsetin is a novel inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), first isolated from the cultured broth of the fungus Nannizzia gypsea var. incurvata IFO 9228.[1] As an ACAT inhibitor, this compound has potential therapeutic applications in the management of conditions associated with elevated cholesterol levels. This document provides a detailed application note and a comprehensive set of protocols for the purification of this compound from fungal broth, intended for use by researchers in natural product chemistry, pharmacology, and drug development.

The purification of this compound involves a multi-step process that begins with the fermentation of the producing fungal strain, followed by extraction of the active compound from the culture broth, and subsequent chromatographic purification and crystallization.[1] This protocol outlines a robust methodology based on the originally reported purification strategy, supplemented with standard laboratory practices for the isolation of fungal secondary metabolites.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the optimization of its purification. While detailed experimental data is limited in the public domain, the following properties can be inferred from its structure and the reported purification methods.

PropertyImplied CharacteristicRelevance to Purification
Polarity Moderately polarDictates the choice of solvents for extraction and the mobile phase for chromatography.
Solubility Likely soluble in organic solvents like ethyl acetate and methanol, with lower solubility in non-polar solvents and water.Guides the selection of appropriate solvents for extraction and crystallization.
Molecular Weight (To be determined experimentally)Influences the choice of chromatography media and techniques (e.g., size exclusion chromatography).
UV Absorbance (To be determined experimentally)Enables detection and quantification during chromatographic fractionation.

Experimental Workflow

The overall workflow for the purification of this compound from fungal broth is depicted in the following diagram.

Gypsetin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fungal Fermentation (Nannizzia gypsea) Extraction Solvent Extraction of Fungal Broth Fermentation->Extraction Culture Broth Concentration Concentration of Crude Extract Extraction->Concentration Crude Extract Chromatography Silica Gel Chromatography Concentration->Chromatography Concentrated Extract Crystallization Crystallization of Pure this compound Chromatography->Crystallization Purified Fractions

Figure 1. Overall workflow for this compound purification.

Detailed Experimental Protocols

Protocol 1: Fermentation of Nannizzia gypsea var. incurvata

This protocol describes the cultivation of Nannizzia gypsea for the production of this compound.

Materials:

  • Nannizzia gypsea var. incurvata IFO 9228 culture

  • Seed medium (e.g., Potato Dextrose Broth)

  • Production medium (specific composition to be optimized, but a complex medium containing glucose, yeast extract, and peptone is a common starting point)

  • Sterile flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically transfer a viable culture of N. gypsea to a flask containing the seed medium. Incubate at 25-28°C for 3-5 days with shaking (e.g., 150 rpm) to generate a sufficient biomass for inoculation of the production culture.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture at 25-28°C for 7-14 days with shaking (e.g., 150 rpm). The optimal fermentation time for maximal this compound production should be determined by time-course analysis.

  • Harvesting: After the incubation period, harvest the entire culture broth for extraction.

Protocol 2: Solvent Extraction of this compound from Fungal Broth

This protocol details the extraction of the crude this compound from the fermentation broth.

Materials:

  • Harvested fungal broth

  • Ethyl acetate (or other suitable organic solvent)

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Liquid-Liquid Extraction:

    • Transfer the harvested fungal broth to a large separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (top) will contain the this compound.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.

    • Filter off the sodium sulfate.

    • Concentrate the dried extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude, viscous residue.

Protocol 3: Purification of this compound by Silica Gel Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate; the optimal system must be determined by thin-layer chromatography (TLC) analysis)

  • Fraction collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent of your gradient system (e.g., 100% hexane).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the least polar solvent.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system.

    • Visualize the spots under UV light or by using a suitable staining reagent.

    • Pool the fractions containing the pure this compound.

  • Concentration:

    • Combine the pure fractions and concentrate them using a rotary evaporator to yield the purified this compound.

Silica Gel Chromatography Workflow

Silica_Gel_Chromatography cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Collection Pack_Column Pack Silica Gel Column Load_Sample Load Crude Extract Pack_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Concentrate Concentrate Purified this compound Pool_Fractions->Concentrate

Figure 2. Step-by-step workflow for silica gel chromatography.
Protocol 4: Crystallization of this compound

This protocol describes the final step of obtaining pure, crystalline this compound.

Materials:

  • Purified this compound

  • A suitable solvent system for crystallization (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane)

  • Crystallization dish or flask

  • Heating and cooling apparatus (e.g., water bath)

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Slow cooling is critical for the formation of well-defined crystals.

  • Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, pure this compound.

Data Presentation

The following tables should be used to record and present the quantitative data obtained during the purification process. The values provided are for illustrative purposes only and will need to be determined experimentally.

Table 1: Summary of this compound Purification Steps and Yields

Purification StepTotal Weight/VolumeThis compound Concentration (mg/mL or mg/g)Total this compound (mg)Yield (%)Purity (%)
Crude Broth (e.g., 10 L)(To be determined)(To be determined)100(To be determined)
Crude Extract (e.g., 5 g)(To be determined)(To be determined)(e.g., 80%)(e.g., 10%)
Silica Gel Pool (e.g., 500 mg)(To be determined)(To be determined)(e.g., 40%)(e.g., 90%)
Crystals (e.g., 200 mg)(To be determined)(To be determined)(e.g., 30%)>98%

Table 2: Parameters for Silica Gel Chromatography

ParameterValue
Column Dimensions (e.g., 5 cm x 50 cm)
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase Gradient of Hexane:Ethyl Acetate (e.g., 100:0 to 50:50)
Flow Rate (e.g., 10 mL/min)
Fraction Volume (e.g., 20 mL)
Detection Method TLC with UV visualization

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of crude extract Inefficient extraction; improper solvent choice.Optimize the extraction solvent and increase the number of extractions.
Poor separation on silica gel Inappropriate solvent system; column overloading.Optimize the mobile phase using TLC; reduce the amount of sample loaded onto the column.
This compound does not crystallize Solution is not supersaturated; presence of impurities.Concentrate the solution further; try a different solvent system for crystallization; re-purify the material.

Conclusion

The protocols described in this application note provide a comprehensive framework for the successful purification of this compound from the fungal broth of Nannizzia gypsea var. incurvata. Adherence to these methods, coupled with careful optimization of key parameters, will enable researchers to obtain high-purity this compound for further biological and pharmacological evaluation.

References

Application Note: A Robust Synthetic Route to 2,3-Disubstituted Indoles as Precursors for Gypsetin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsetin, a natural product characterized by a complex 2,3-disubstituted indole core, is a notable inhibitor of the Hsp90-Cdc37 protein-protein interaction, a critical pathway in cellular signaling and a promising target in oncology. The development of this compound analogs is a key strategy for improving therapeutic efficacy and exploring the structure-activity relationship (SAR) of this important pharmacophore. This document provides detailed protocols for the synthesis of 2,3-disubstituted indoles, focusing on a strategy analogous to the total synthesis of this compound, which involves the key steps of C2-prenylation of a tryptophan derivative followed by diketopiperazine formation and oxidative cyclization.

Overview of Synthetic Strategy

The synthesis of this compound and its analogs hinges on the precise construction of a 2,3-disubstituted indole scaffold. A successful and adaptable strategy involves the initial preparation of a protected tryptophan derivative, which is then subjected to C2-alkylation (specifically, reverse prenylation). This key intermediate is subsequently coupled with another amino acid, typically proline, to form a dipeptide. Cyclization to a diketopiperazine, followed by a crucial double-oxidative cyclization, yields the final complex core structure.[1][2] This modular approach allows for the variation of both the indole substitution and the coupled amino acid, facilitating the creation of a diverse analog library.

Synthesis_Workflow A Protected Tryptophan Ester B C2-Reverse Prenylated Tryptophan Derivative A->B  Reverse Prenylation   (e.g., Prenyl Bromide, Base) C Dipeptide Precursor B->C  Peptide Coupling   (e.g., Proline Ester, Coupling Agent) D Diketopiperazine Intermediate C->D  Cyclization   (e.g., Heat, Acid/Base) E This compound Analog Core D->E  Oxidative Cyclization   (e.g., DMDO) Hsp90_Pathway cluster_0 Hsp90 Chaperone Cycle Hsp90 Hsp90 FoldedClient Mature, Active Client Protein Hsp90->FoldedClient ATP-dependent folding Degradation Proteasomal Degradation Cdc37 Cdc37 (Co-chaperone) Cdc37->Hsp90 recruits Client Oncogenic Client Protein (e.g., Akt, Cdk4) Client->Hsp90 binds Client->Degradation Apoptosis Apoptosis / Cell Cycle Arrest FoldedClient->Apoptosis This compound This compound Analog (Inhibitor) This compound->Hsp90 blocks interaction with Cdc37

References

Troubleshooting & Optimization

Troubleshooting low bioactivity of synthetic Gypsetin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic Gypsetin.

Frequently Asked Questions (FAQs)

Section 1: Issues Related to Product Quality and Handling

Question 1: My synthetic this compound shows significantly lower activity than reported values. What is the first thing I should check?

Answer: The first step is to verify the purity and integrity of your synthetic compound. The total synthesis of this compound is complex, involving multiple stereocenters.[1][2][3] Minor deviations in the synthesis can lead to the formation of diastereomers or other structural impurities that may have low or no biological activity.

Recommended Actions:

  • Review Certificate of Analysis (CoA): Confirm the purity via HPLC and the molecular weight via mass spectrometry. Ensure it matches the expected values for this compound.

  • Assess Stereochemistry: If possible, use analytical techniques like chiral chromatography or X-ray crystallography to confirm the correct stereochemical configuration, which is critical for bioactivity.[2][3][4]

  • Check for Synthesis Byproducts: Be aware of potential contaminants from the synthesis process, such as residual solvents or reagents. Trifluoroacetic acid (TFA), commonly used in purification, can interfere with cellular assays even at low concentrations.[5][6]

Question 2: Could the way I'm storing or handling the compound be the problem?

Answer: Absolutely. Improper storage and handling can lead to degradation of the compound, reducing its effective concentration and bioactivity.

Recommended Actions:

  • Storage: Lyophilized this compound should be stored at -20°C or lower, protected from light.[5]

  • Dissolution: Dissolve the compound just before use. If you must store it in solution, use a sterile, appropriate buffer and aliquot it to avoid repeated freeze-thaw cycles, which can cause degradation.[5]

  • Oxidation: The indole moieties in this compound's structure may be susceptible to oxidation.[5][6] For maximum stability, consider dissolving the compound in de-gassed buffers and storing aliquots under an inert gas like argon or nitrogen.[5][6]

Question 3: My compound has poor solubility. How can this affect my results and how can I improve it?

Answer: Poor solubility is a common issue with complex organic molecules and can directly lead to an overestimation of the concentration used in your assay, resulting in apparently low bioactivity. If the compound precipitates in your assay medium, the actual concentration available to interact with the target enzyme will be much lower than calculated.

Recommended Actions:

  • Solvent Selection: Start by dissolving this compound in a small amount of a polar organic solvent like DMSO before diluting it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.

  • Sonication: Briefly sonicate the solution to aid dissolution.

  • Visual Inspection: Always visually inspect your final assay solution for any signs of precipitation, both before and after the experiment.

Section 2: Assay-Specific Troubleshooting

Question 4: I'm performing an ACAT inhibition assay, but my positive controls work while this compound does not. What could be wrong with my assay setup for this specific compound?

Answer: If your positive controls are working, the issue may lie in the specific interactions between this compound and the assay components, or in the experimental conditions chosen. This compound acts as a competitive inhibitor with respect to the substrate oleoyl-CoA.[7]

Recommended Actions:

  • Substrate Concentration: In a competitive inhibition model, high concentrations of the substrate (oleoyl-CoA) can overcome the inhibitor's effect. Try running the assay with varying concentrations of oleoyl-CoA to see if the inhibitory effect of this compound becomes more apparent at lower substrate levels.

  • Enzyme Source: Bioactivity can vary depending on the source of the ACAT enzyme (e.g., rat liver microsomes vs. recombinant human ACAT1 or ACAT2).[7][8] Ensure your enzyme source is appropriate and that its activity is validated.

  • Incubation Time: Ensure you are pre-incubating the enzyme with the inhibitor for a sufficient period before adding the substrate to allow for binding to occur.

Below is a troubleshooting workflow to diagnose potential issues.

G start Low Bioactivity Observed check_purity Verify Compound Purity & Structure (HPLC, MS, CoA) start->check_purity purity_ok Purity >95%? check_purity->purity_ok check_handling Review Storage & Handling (-20°C, Aliquots, Avoid Freeze-Thaw) handling_ok Handling Correct? check_handling->handling_ok check_solubility Confirm Solubility in Assay (Visual Check, Solvent Choice) solubility_ok Fully Dissolved? check_solubility->solubility_ok check_assay Evaluate Assay Conditions (Substrate Conc., Enzyme Source) assay_ok Assay Optimized? check_assay->assay_ok purity_ok->check_handling Yes resynthesize Consider Re-synthesis or New Batch purity_ok->resynthesize No handling_ok->check_solubility Yes correct_handling Implement Proper Handling Protocols handling_ok->correct_handling No solubility_ok->check_assay Yes optimize_sol Optimize Solubilization (e.g., different vehicle) solubility_ok->optimize_sol No optimize_assay Optimize Assay Parameters (e.g., lower substrate) assay_ok->optimize_assay No success Bioactivity Restored assay_ok->success Yes resynthesize->start correct_handling->start optimize_sol->start optimize_assay->start

Caption: Troubleshooting workflow for low this compound bioactivity.

Section 3: Biological Target and Data

Question 5: What is the mechanism of action of this compound and what are its expected activity values?

Answer: this compound inhibits Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[9][10][11] This enzyme is crucial for cellular cholesterol homeostasis. By inhibiting ACAT, this compound prevents the esterification and subsequent storage of excess cholesterol in cells like macrophages, which is a key process in the development of atherosclerosis.[7][9][10]

The ACAT pathway is illustrated below.

G cluster_0 Endoplasmic Reticulum FC Free Cholesterol ACAT ACAT Enzyme FC->ACAT ACoA Fatty Acyl-CoA ACoA->ACAT CE Cholesteryl Esters ACAT->CE Storage Storage in Lipid Droplets CE->Storage This compound This compound This compound->Inhibition Inhibition->ACAT

Caption: this compound inhibits the ACAT enzyme in the ER.

Reported bioactivity values for this compound can vary based on the assay system. Below is a summary of published data.

ParameterValueAssay SystemReference
Ki 5.5 µMRat liver microsomal ACAT (competitive with oleoyl-CoA)[7][12]
IC50 18 µMRat liver microsomal ACAT[12]
IC50 0.65 µMInhibition of cholesteryl ester formation in J774 cells[7][12]

Experimental Protocols

Protocol: In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This protocol is a generalized method for measuring the inhibition of ACAT activity.

1. Preparation of Rat Liver Microsomes (Enzyme Source): a. Homogenize fresh rat liver in a sucrose buffer (0.25 M sucrose, 1 mM EDTA, pH 7.4). b. Centrifuge the homogenate at 10,000 x g for 20 min to remove cell debris and mitochondria. c. Collect the supernatant and centrifuge at 100,000 x g for 60 min to pellet the microsomes. d. Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4), determine protein concentration (e.g., via Bradford assay), and store at -80°C.

2. Assay Procedure: a. Prepare the assay buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL fatty-acid-free BSA. b. In a microcentrifuge tube, add 10 µL of your synthetic this compound stock solution (dissolved in DMSO, various concentrations) or DMSO alone for the control. c. Add 50-100 µg of microsomal protein to each tube. d. Add assay buffer to a final volume of 190 µL. e. Pre-incubation: Incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. f. Initiate Reaction: Start the reaction by adding 10 µL of [1-14C]oleoyl-CoA (final concentration ~10 µM). g. Incubation: Incubate for 10-30 minutes at 37°C. h. Stop Reaction: Terminate the reaction by adding 1.5 mL of isopropanol:heptane (4:1 v/v). i. Extraction: Add 1 mL of heptane and 0.5 mL of distilled water, vortex thoroughly, and centrifuge to separate the phases. The cholesteryl esters formed will be in the upper organic (heptane) phase. j. Quantification: Transfer an aliquot of the heptane layer to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. k. Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

G A Prepare Reagents (Microsomes, Buffer, this compound, [14C]oleoyl-CoA) B Add Inhibitor (this compound or DMSO) + Microsomes + Buffer to Tube A->B C Pre-incubate at 37°C (15 min) B->C D Start Reaction: Add [14C]oleoyl-CoA C->D E Incubate at 37°C (10-30 min) D->E F Stop Reaction with Isopropanol:Heptane E->F G Extract Cholesteryl Esters with Heptane F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition and IC50 Value H->I

Caption: Experimental workflow for the ACAT inhibition assay.

References

Technical Support Center: Gypsetin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of Gypsetin for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] Like many potent bioactive molecules, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation, reducing the effective concentration of the compound and leading to unreliable and irreproducible experimental results.

Q2: What is the recommended solvent for creating a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for in vitro studies.[3] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.

Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?

This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. The final concentration of DMSO in your culture medium should be kept as low as possible (ideally ≤ 0.5%) to minimize solvent-induced cytotoxicity. If precipitation occurs, consider the troubleshooting options outlined in the guide below.

Q4: Are there alternative solvents to DMSO?

Other organic solvents such as ethanol, N,N-dimethylformamide (DMF), and dimethylacetamide (DMA) can be used.[3][4] However, their compatibility with your specific cell line and assay must be validated, as they can be more toxic than DMSO.

Q5: How can I determine the solubility of this compound in different solvents?

A systematic solubility assessment is recommended. This involves preparing serial dilutions of your this compound stock in various solvents and co-solvent systems and observing for precipitation. This can be done visually, or for more quantitative results, techniques like nephelometry (light scattering) or UV spectroscopy after filtration can be employed.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide addresses common issues encountered when preparing this compound for in vitro assays.

Problem Possible Cause Solution
Precipitation upon dilution of DMSO stock in aqueous media. The aqueous environment is causing the hydrophobic this compound to come out of solution. The final DMSO concentration may be too low to maintain solubility.1. Optimize Final DMSO Concentration: Determine the highest non-toxic concentration of DMSO for your cell line (typically 0.1% - 1%). Prepare working solutions where the final DMSO concentration is at this optimal level. 2. Use a Co-solvent: Prepare the final dilution in a mixture of culture medium and a less polar, water-miscible co-solvent like polyethylene glycol (PEG) or glycerol.[5] 3. Serum Addition: If your experiment allows, adding fetal bovine serum (FBS) to the medium before adding the this compound solution can help improve solubility due to the presence of albumin and other proteins that can bind to hydrophobic compounds.
Cloudiness or precipitate forms in the stock solution over time. The stock solution may be too concentrated, or the storage temperature may be too low, causing the compound to crystallize.1. Warm the Stock Solution: Gently warm the vial in a 37°C water bath and vortex to redissolve the precipitate. 2. Prepare a Lower Concentration Stock: If precipitation is recurrent, prepare a new, less concentrated stock solution. 3. Store at Room Temperature: If the compound is stable, storing the DMSO stock at room temperature can prevent precipitation caused by cold storage.
Inconsistent results between experiments. This could be due to incomplete solubilization or precipitation of this compound, leading to variations in the actual concentration of the compound in the assay.1. Ensure Complete Dissolution: Always visually inspect your stock and working solutions for any particulate matter before use. Sonicate briefly if necessary. 2. Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid issues with compound stability and precipitation over time.
Precipitate observed in cell culture wells after incubation. The compound may be precipitating over time due to interactions with media components, temperature changes, or evaporation.[6][7]1. Reduce Incubation Time: If the experimental design allows, consider reducing the incubation time. 2. Use Solubility Enhancers: Consider formulating this compound with solubility-enhancing agents like cyclodextrins or encapsulating it in micelles.[3][8]

Quantitative Data: this compound Solubility

Solvent System This compound Concentration (µM) Observation (Clear/Precipitate) Notes
100% DMSOe.g., 10 mMClearStock Solution
Cell Culture Medium + 1% DMSOe.g., 100 µMPrecipitate
Cell Culture Medium + 0.5% DMSOe.g., 100 µMPrecipitate
Cell Culture Medium + 0.1% DMSOe.g., 100 µMPrecipitate
Cell Culture Medium + 0.5% DMSOe.g., 50 µMClear
Cell Culture Medium + 0.5% DMSOe.g., 25 µMClear
Cell Culture Medium + 0.5% DMSOe.g., 10 µMClear
PBS + 1% DMSOe.g., 100 µMPrecipitate
5% PEG300 in PBS + 1% DMSOe.g., 100 µMClear
10% Ethanol in PBS + 1% DMSOe.g., 100 µMPrecipitate

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Perform serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to minimize the risk of precipitation.

  • Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Add the final working solutions to the cells immediately after preparation.

Visualizations

Gypsetin_Solubilization_Workflow Experimental Workflow for this compound Solubilization and In Vitro Testing cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Start prep_stock Prepare this compound Stock (e.g., 10 mM in 100% DMSO) start->prep_stock solubility_test Perform Solubility Test (Optional but Recommended) prep_stock->solubility_test prep_working Prepare Working Solutions (Dilute stock in culture medium) prep_stock->prep_working Directly if solubility is known solubility_test->prep_working treat_cells Treat Cells with This compound Working Solutions prep_working->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Cellular Assay (e.g., Viability, Gene Expression) incubate->assay data_collection Collect Data assay->data_collection analyze Analyze and Interpret Results data_collection->analyze end End analyze->end

Caption: Workflow for preparing and testing this compound in in vitro assays.

ACAT_Signaling_Pathway Simplified ACAT Signaling Pathway and Inhibition by this compound cluster_cell Cellular Environment cholesterol Free Cholesterol acat ACAT Enzyme cholesterol->acat fatty_acyl_coa Fatty Acyl-CoA fatty_acyl_coa->acat cholesteryl_esters Cholesteryl Esters acat->cholesteryl_esters Esterification lipid_droplets Storage in Lipid Droplets cholesteryl_esters->lipid_droplets This compound This compound This compound->acat Inhibition

Caption: this compound inhibits the ACAT enzyme, blocking cholesterol esterification.

References

Refining the purification process of Gypsetin to remove impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification process of Gypsetin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound, a fungal secondary metabolite, are solvent extraction, silica gel chromatography, and crystallization[1]. For synthetically produced this compound, purification is typically achieved through chromatography[2].

Q2: What types of impurities can be expected in a crude this compound sample?

A2: Impurities in crude this compound can vary depending on the source:

  • From Fungal Fermentation: Crude extracts from fungal cultures may contain a variety of other secondary metabolites produced by the organism, such as other alkaloids, polyketides, and terpenes[3][4][5].

  • From Chemical Synthesis: Synthetic routes may lead to impurities such as unreacted starting materials, reagents, and byproducts from side reactions. For instance, the cyclization step in the synthesis of the piperazine ring system could result in the formation of diastereomers[2].

Q3: How can I assess the purity of my this compound sample?

A3: The purity of a this compound sample can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing purity. Other techniques include Thin Layer Chromatography (TLC) for a quick check, and spectroscopic methods like NMR and Mass Spectrometry to confirm the structure and identify any potential impurities.

Troubleshooting Guides

Silica Gel Chromatography

Problem: My this compound is not separating from impurities on the silica gel column.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Solution:

    • Adjust Polarity: If this compound and impurities are eluting together, the polarity of the solvent system may be too high or too low. Use TLC to test various solvent systems with different polarity gradients. For indole alkaloids like this compound, solvent systems such as ethyl acetate/hexane or dichloromethane/methanol are often good starting points.

    • Add a Modifier: For basic compounds like this compound (containing a piperazine moiety), adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation by minimizing interaction with acidic silica.

    • Consider a Different Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina, or a reversed-phase C18 column.

Problem: this compound appears to be degrading on the silica gel column.

  • Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Use Deactivated Silica: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.

    • Use Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography.

Crystallization

Problem: I am unable to get my this compound sample to crystallize.

  • Possible Cause: The solvent choice is not appropriate, or the solution is not supersaturated.

  • Solution:

    • Solvent Screening: Experiment with a variety of solvents and solvent pairs. A good crystallization solvent is one in which this compound is soluble when hot but sparingly soluble when cold. Common solvent pairs for crystallization include ethyl acetate/hexane, methanol/water, and acetone/water[6].

    • Slow Evaporation: If a single solvent is used, allow the solvent to evaporate slowly from a saturated solution at room temperature.

    • Vapor Diffusion: Dissolve the this compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent's vapor into the this compound solution can induce crystallization.

    • Seeding: If you have a small amount of pure this compound crystals, add a single crystal to a supersaturated solution to induce crystallization.

Problem: My this compound is "oiling out" instead of forming crystals.

  • Possible Cause: The solution is too supersaturated, or the cooling rate is too fast.

  • Solution:

    • Slower Cooling: Allow the hot, saturated solution to cool more slowly to room temperature before placing it in an ice bath.

    • Use a More Dilute Solution: Start with a slightly less concentrated solution.

    • Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or solvent pair.

Data Presentation

To systematically evaluate and optimize your purification process, we recommend maintaining a detailed record of your experimental conditions and results. The following table provides a template for this purpose.

Purification Step Method Parameters Starting Purity (%) Final Purity (%) Yield (%) Notes
1Silica Gel ChromatographyEluent: 95:5 DCM:MeOH759085Minor impurity still present
2CrystallizationSolvent: Ethyl Acetate/Hexane90>9870Formation of fine needles
3HPLC PurificationColumn: C18; Gradient: Acetonitrile/Water90>9960High purity but lower yield

Experimental Protocols

General Protocol for Silica Gel Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify which fractions contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Crystallization of this compound
  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Gypsetin_Purification_Workflow Crude_this compound Crude this compound (from extraction or synthesis) Solvent_Extraction Solvent Extraction (for natural product isolation) Crude_this compound->Solvent_Extraction Chromatography Silica Gel Chromatography Crude_this compound->Chromatography Synthetic Route Solvent_Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_this compound Pure this compound Chromatography->Pure_this compound High Purity Achieved Crystallization->Pure_this compound Analysis Purity Analysis (TLC, HPLC, NMR) Pure_this compound->Analysis Troubleshooting_Logic Start Purification Problem Chromatography_Issue Chromatography Issue? Start->Chromatography_Issue Crystallization_Issue Crystallization Issue? Start->Crystallization_Issue Poor_Separation Poor Separation Chromatography_Issue->Poor_Separation Yes Degradation Degradation on Column Chromatography_Issue->Degradation Yes No_Crystals No Crystals Formed Crystallization_Issue->No_Crystals Yes Oiling_Out Oiling Out Crystallization_Issue->Oiling_Out Yes Adjust_Solvent Adjust Solvent Polarity Poor_Separation->Adjust_Solvent Add_Modifier Add Modifier (e.g., TEA) Poor_Separation->Add_Modifier Change_Stationary_Phase Change Stationary Phase Poor_Separation->Change_Stationary_Phase Deactivate_Silica Use Deactivated Silica Degradation->Deactivate_Silica Solvent_Screen Screen Different Solvents No_Crystals->Solvent_Screen Slow_Cooling Ensure Slow Cooling Oiling_Out->Slow_Cooling

References

Addressing variability in ACAT inhibition assays with Gypsetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gypsetin in Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ACAT?

This compound is a fungal secondary metabolite that acts as a competitive inhibitor of ACAT with respect to its substrate, oleoyl-CoA.[1] This means this compound binds to the active site of the ACAT enzyme, preventing oleoyl-CoA from binding and thereby inhibiting the esterification of cholesterol.

Q2: What are the different isoforms of ACAT, and does this compound show selectivity?

There are two main isoforms of ACAT: ACAT1 and ACAT2.[2][3][4]

  • ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and neurons, and is primarily involved in storing excess intracellular cholesterol as cholesteryl esters.[3][5]

  • ACAT2 is predominantly found in the intestines and liver and plays a key role in dietary cholesterol absorption and the assembly of lipoproteins.[3][6]

Currently, there is limited publicly available data detailing the specific selectivity of this compound for ACAT1 versus ACAT2. It is recommended to determine the IC50 values for both isoforms to assess its selectivity profile in your experimental system.

Q3: What is the expected IC50 value for this compound in an ACAT inhibition assay?

Reported IC50 and Ki values for this compound can vary depending on the assay conditions, such as the source of the enzyme (e.g., rat liver microsomes), substrate concentrations, and the specific protocol used. It is crucial to establish a baseline IC50 value in your own laboratory setting for consistent and reproducible results.

Quantitative Data Summary

The inhibitory potency of this compound against ACAT has been reported with some variability. The following table summarizes available data.

ParameterReported ValueEnzyme SourceAssay ConditionsReference
Ki 5.5 µMRat liver microsomesCompetitive with oleoyl-CoA[1]
IC50 0.65 µMCultured J774 macrophagesInhibition of cholesteryl ester formation from [14C]oleate[1]

Note: Direct comparison of Ki and IC50 values should be done with caution as they are determined under different experimental setups. The IC50 value can be influenced by substrate concentration, whereas the Ki is a measure of the inhibitor's binding affinity.

Troubleshooting Guide

This guide addresses common issues encountered during ACAT inhibition assays with this compound.

Issue 1: High variability or poor reproducibility of IC50 values.

  • Possible Cause A: this compound solubility and aggregation.

    • Recommendation: this compound, like many fungal metabolites, may have limited aqueous solubility. Ensure that the this compound stock solution in DMSO is fully dissolved before diluting it into the aqueous assay buffer. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. Consider performing a solubility test for this compound in your assay buffer.

  • Possible Cause B: this compound stability.

    • Recommendation: The stability of this compound in aqueous buffers over the course of the assay should be considered. Fungal secondary metabolites can be susceptible to degradation. Minimize the pre-incubation time of this compound in the assay buffer before starting the reaction, if possible. Information on the stability of compounds in DMSO/water mixtures suggests that many are stable, but this should be empirically determined for this compound if inconsistent results persist.[7]

  • Possible Cause C: Inconsistent substrate concentrations.

    • Recommendation: Since this compound is a competitive inhibitor with respect to oleoyl-CoA, variations in oleoyl-CoA concentration will directly impact the apparent IC50 value.[1] Prepare a fresh, accurately quantified stock solution of oleoyl-CoA for each set of experiments. The concentration of oleoyl-CoA should be kept consistent and ideally near the Km value for the enzyme to accurately determine the potency of competitive inhibitors.

  • Possible Cause D: Variable microsomal protein concentration.

    • Recommendation: The concentration of microsomal protein can affect the apparent inhibitory potency of compounds, potentially due to non-specific binding.[8] Use a consistent amount of microsomal protein in all assays and perform a protein concentration determination for each new batch of microsomes.

Issue 2: No or very low ACAT inhibition observed.

  • Possible Cause A: Inactive this compound.

    • Recommendation: Verify the integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods. If the compound has been stored for a long period, consider purchasing a fresh batch.

  • Possible Cause B: Sub-optimal assay conditions.

    • Recommendation: Ensure that the assay is running under optimal conditions. This includes pH, temperature, and incubation time. The optimal pH for ACAT activity is generally between 7.2 and 7.8.[4] Verify the activity of your enzyme preparation with a known ACAT inhibitor as a positive control.

  • Possible Cause C: High substrate concentration.

    • Recommendation: As a competitive inhibitor, the effect of this compound can be overcome by high concentrations of the substrate (oleoyl-CoA). If the oleoyl-CoA concentration is too high, you may not observe significant inhibition. Consider reducing the oleoyl-CoA concentration, keeping it at or below the Km of the enzyme.

Issue 3: Inconsistent results between different assay formats (e.g., microsomal vs. cell-based).

  • Possible Cause A: Cell permeability and metabolism of this compound.

    • Recommendation: In cell-based assays, the compound must cross the cell membrane to reach the intracellular ACAT enzyme. Poor cell permeability will result in a higher apparent IC50 value compared to a cell-free microsomal assay. Additionally, intracellular metabolism of this compound could lead to its inactivation.

  • Possible Cause B: Off-target effects in cells.

    • Recommendation: In a cellular context, this compound might have off-target effects that could indirectly influence cholesterol esterification, leading to different results compared to the direct inhibition observed in a purified microsomal system.

Experimental Protocols

1. Microsomal ACAT Inhibition Assay using [14C]-Oleoyl-CoA

This protocol is adapted from standard methods for measuring ACAT activity in liver microsomes.[9][10]

  • Materials:

    • Liver microsomes (from rat, mouse, or human)

    • This compound stock solution (in DMSO)

    • [14C]-Oleoyl-CoA

    • Bovine Serum Albumin (BSA)

    • Potassium phosphate buffer (pH 7.4)

    • Cholesterol solution

    • Reaction termination solution (e.g., chloroform:methanol 2:1)

    • Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1)

    • Scintillation counter and fluid

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, BSA, and cholesterol.

    • Aliquot the reaction mixture into microcentrifuge tubes.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the tubes.

    • Pre-incubate the mixture for a specified time at 37°C.

    • Initiate the reaction by adding a defined amount of microsomal protein.

    • After a brief pre-incubation, start the enzymatic reaction by adding [14C]-Oleoyl-CoA.

    • Incubate for a specific time (e.g., 10-20 minutes) at 37°C, ensuring the reaction is in the linear range.

    • Stop the reaction by adding the termination solution.

    • Extract the lipids.

    • Spot the lipid extract onto a TLC plate and develop the chromatogram to separate cholesteryl esters from free fatty acids.

    • Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

2. Cell-Based ACAT Inhibition Assay using NBD-Cholesterol

This protocol is based on a fluorescent method for assessing ACAT activity in intact cells.[9][11]

  • Materials:

    • Adherent cells known to express ACAT (e.g., J774 macrophages, HepG2)

    • Cell culture medium

    • This compound stock solution (in DMSO)

    • NBD-cholesterol

    • Positive control inhibitor (e.g., a known ACAT inhibitor)

    • Fluorescence plate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

    • Prepare a working solution of NBD-cholesterol in serum-free medium.

    • Prepare serial dilutions of this compound in the NBD-cholesterol-containing medium. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Remove the culture medium from the cells and add the medium containing NBD-cholesterol and the various concentrations of this compound.

    • Incubate the cells for a suitable period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

    • Wash the cells with a suitable buffer (e.g., PBS) to remove extracellular NBD-cholesterol.

    • Add a final volume of buffer to the wells.

    • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). The esterified NBD-cholesterol will be localized in lipid droplets, leading to a more intense fluorescent signal in a nonpolar environment.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

ACAT Signaling Pathway in Cholesterol Homeostasis

ACAT_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_er_components LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Free_Cholesterol_Pool Free Cholesterol Pool Lysosome->Free_Cholesterol_Pool Hydrolysis ER Endoplasmic Reticulum (ER) Free_Cholesterol_Pool->ER ACAT ACAT (ACAT1/2) Free_Cholesterol_Pool->ACAT Substrate ER->Free_Cholesterol_Pool Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Catalysis Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->ACAT Lipid_Droplets Lipid Droplets (Storage) Cholesteryl_Esters->Lipid_Droplets This compound This compound This compound->ACAT Inhibition

Caption: ACAT's central role in cellular cholesterol esterification.

Experimental Workflow for ACAT Inhibition Assay

ACAT_Inhibition_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Substrates (Cholesterol, Oleoyl-CoA), and Enzyme (Microsomes) Start->Prepare_Reagents Prepare_Inhibitor Prepare Serial Dilutions of this compound in DMSO/Buffer Start->Prepare_Inhibitor Assay_Setup Set up Reactions: Buffer, Enzyme, this compound/Vehicle Prepare_Reagents->Assay_Setup Prepare_Inhibitor->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Start_Reaction Initiate Reaction with [14C]-Oleoyl-CoA Pre_incubation->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Extraction Lipid Extraction Stop_Reaction->Extraction Separation TLC Separation of Cholesteryl Esters Extraction->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Calculate % Inhibition and Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a microsomal ACAT inhibition assay.

Logical Relationship for Troubleshooting High Variability

Troubleshooting_Variability cluster_causes Potential Causes cluster_solutions Solutions High_Variability High Variability in IC50 Values Solubility This compound Solubility/ Aggregation High_Variability->Solubility Stability This compound Stability High_Variability->Stability Substrate_Conc Inconsistent Oleoyl-CoA Conc. High_Variability->Substrate_Conc Protein_Conc Variable Microsomal Protein Conc. High_Variability->Protein_Conc Check_Solubility Ensure Complete Dissolution, Prepare Fresh Dilutions Solubility->Check_Solubility Check_Stability Minimize Pre-incubation, Use Fresh Stock Stability->Check_Stability Standardize_Substrate Use Fresh, Accurately Quantified Oleoyl-CoA Substrate_Conc->Standardize_Substrate Standardize_Protein Use Consistent Protein Amount, Quantify Each Batch Protein_Conc->Standardize_Protein

Caption: Troubleshooting high variability in this compound ACAT assays.

References

Validation & Comparative

Gypsetin's Mechanism of Action: A Comparative Validation Guide for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: Gypsetin vs. Alternative Pathway Inhibitors

The following table summarizes the type of quantitative data required to fully assess and compare the efficacy of this compound. For illustrative purposes, representative data for other known inhibitors of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are included.

Table 1: Comparative Efficacy of Pathway Inhibitors in Pancreatic and Ovarian Cancer Cell Lines

CompoundTarget Pathway(s)Cell LineIC50 (µM) for Cell ViabilityEffect on p-Akt (Ser473)Effect on p-ERK (Thr202/Tyr204)Reference
This compound PI3K/Akt/mTOR & Ras/Raf/MEK/ERKPANC-1 (Pancreatic)Data not availableReported InhibitionReported InhibitionN/A
This compound PI3K/Akt/mTOR & Ras/Raf/MEK/ERKAsPC-1 (Pancreatic)Data not availableReported InhibitionReported InhibitionN/A
This compound PI3K/Akt/mTOR & Ras/Raf/MEK/ERKSKOV3 (Ovarian)Data not availableReported InhibitionReported InhibitionN/A
This compound PI3K/Akt/mTOR & Ras/Raf/MEK/ERKOVCAR3 (Ovarian)Data not availableReported InhibitionReported InhibitionN/A
BEZ235 (Dactolisib) PI3K/mTORPANC-1 (Pancreatic)~0.02Strong InhibitionNo direct effect[1]
GSK2126458 (Omipalisib) PI3K/mTORPANC-1 (Pancreatic)~0.003Strong InhibitionNo direct effect[2][3]
CH5126766 (RO5126766) MEKPancreatic Cancer Cell Lines~0.01-0.1No direct effectStrong Inhibition

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and other inhibitors on cancer cell lines and to calculate the IC50 value, which is the concentration of a drug that inhibits cell growth by 50%.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., PANC-1, SKOV3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and other inhibitors of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to quantify the changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways following treatment with this compound.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-ERK (Thr202/Tyr204), anti-ERK, and anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing this compound's Mechanism of Action

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Protein Synthesis mTORC1->Proliferation This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation This compound This compound This compound->Raf inhibits This compound->MEK inhibits

Caption: The Ras/Raf/MEK/ERK signaling pathway and points of inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for validating the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Lines (e.g., PANC-1, SKOV3) MTT Cell Viability Assay (MTT) CellLines->MTT IC50 Determine IC50 MTT->IC50 WesternBlot Western Blot Analysis (p-Akt, p-ERK, etc.) IC50->WesternBlot ApoptosisAssay Apoptosis/Autophagy Assays IC50->ApoptosisAssay Mechanism Elucidate Mechanism of Action WesternBlot->Mechanism ApoptosisAssay->Mechanism Xenograft Xenograft Model in Mice Mechanism->Xenograft TumorGrowth Monitor Tumor Growth Xenograft->TumorGrowth Efficacy Evaluate In Vivo Efficacy TumorGrowth->Efficacy

Caption: A general experimental workflow for the validation of this compound's mechanism of action.

References

Cross-validation of Gypsetin's inhibitory effect on ACAT from different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Gypsetin on Acyl-CoA: Cholesterol Acyltransferase (ACAT) from various species. Due to the limited publicly available data on the cross-species inhibitory action of this compound, this document also presents a comparison with other well-characterized ACAT inhibitors to offer a broader context for researchers.

Introduction to ACAT and this compound

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles, making them attractive therapeutic targets for diseases like atherosclerosis and hypercholesterolemia.[1]

This compound is a novel inhibitor of ACAT, isolated from the fungus Nannizzia gypsea var. incurvata.[1][2] It has been shown to inhibit ACAT activity in rat liver microsomes and in a mouse macrophage cell line.[1] However, a comprehensive cross-species validation of its inhibitory potential is not yet widely documented. This guide aims to summarize the existing data for this compound and compare it with other ACAT inhibitors for which cross-species data is available.

Comparative Inhibitory Activity of ACAT Inhibitors

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other selected ACAT inhibitors across different species and enzyme isoforms. It is important to note the significant gaps in the data for this compound, highlighting an area for future research.

InhibitorTargetSpeciesTissue/Cell LineIC50Reference(s)
This compound ACATRatLiver Microsomes18 µM[1]
ACATMouseJ774 Macrophage Cells0.65 µM[1]
ACAT1HumanData Not AvailableData Not Available
ACAT2HumanData Not AvailableData Not Available
F12511 (Eflucimibe) ACAT1Human-39 nM
ACAT2Human-110 nM
ACATMouseMouse Embryonic Fibroblasts20.6 nM
ACATRabbitIntestine Microsomes (Hypercholesterolemic)41 nM
ACATHamsterLiver Microsomes (Normocholesterolemic)223 nM
ACATHumanHep G2 (Hepatoma) Cells3 nM
ACATHumanCaCo-2 (Intestinal) Cells7 nM
ACATHumanTHP-1 (Macrophage) Cells71 nM
Pyripyropene A ACAT2Human-70 nM
ACAT2HumanTransfected Cell Microsomes180 nM
ACAT2Mouse-110 nM
ACATRatLiver Microsomes58 nM
Nevanimibe (PD-132301) ACAT1Human-9 nM (EC50)
ACAT2Human-368 nM (EC50)

Species-Dependent Expression of ACAT Isoforms

The interpretation of inhibitory data is critically dependent on the expression patterns of ACAT1 and ACAT2 in the target species and tissue. There are known variations in the tissue distribution of these isoforms across different species.

  • Human: In the adult human liver, ACAT1 is the predominant isoform in hepatocytes, while ACAT2 is found in fetal but not adult hepatocytes.[1] In the small intestine, ACAT2 is concentrated at the villi tips, whereas ACAT1 is distributed uniformly.[1]

  • Non-human Primates (Baboon and Cynomolgus Monkey): In the liver of baboons and cynomolgus monkeys, ACAT2 is found in hepatocytes, while ACAT1 is present in Kupffer cells.[1][1] In the intestine, ACAT2 is strongly expressed in the mucosal cells.[1]

  • Mouse: In mice, ACAT2 is the major isoform in the liver and intestine, a key difference from humans.[1] ACAT1 is more ubiquitously expressed in other tissues.[1]

These differences underscore the importance of selecting appropriate animal models in preclinical studies of ACAT inhibitors and the need for direct testing of inhibitors against enzymes from the target species.

Experimental Protocols

In Vitro ACAT Inhibition Assay Using Liver Microsomes

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against ACAT in liver microsomes.

1. Preparation of Liver Microsomes:

  • Euthanize the animal (e.g., rat, mouse) and perfuse the liver with ice-cold saline.
  • Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.
  • Discard the supernatant. The resulting pellet is the microsomal fraction.
  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or Lowry assay).

2. ACAT Activity Assay:

  • Prepare a reaction mixture containing the microsomal protein (e.g., 50-100 µg), a source of cholesterol (e.g., cholesterol in cyclodextrin), and bovine serum albumin (BSA) in a buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
  • Add the test compound (e.g., this compound) at various concentrations (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low and consistent across all assays). Include a vehicle control (solvent only).
  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
  • Initiate the enzymatic reaction by adding the substrate, [14C]oleoyl-CoA.
  • Incubate at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

3. Quantification of Cholesteryl Esters:

  • Vortex the samples and centrifuge to separate the phases.
  • Collect the lower organic phase containing the lipids.
  • Dry the organic phase under a stream of nitrogen.
  • Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform).
  • Spot the extract onto a thin-layer chromatography (TLC) plate (e.g., silica gel).
  • Develop the TLC plate in a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
  • Visualize the lipid spots (e.g., with iodine vapor).
  • Scrape the spot corresponding to cholesteryl esters into a scintillation vial.
  • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the amount of [14C]oleoyl-CoA incorporated into cholesteryl esters.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACAT activity) from the dose-response curve.

Visualizations

ACAT's Role in Cellular Cholesterol Esterification

ACAT_Pathway cluster_reactants Substrates cluster_enzyme Enzyme cluster_product Product Free_Cholesterol Free Cholesterol ACAT ACAT (ACAT1 / ACAT2) Free_Cholesterol->ACAT Acyl_CoA Acyl-CoA Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester (for storage or lipoprotein assembly) ACAT->Cholesteryl_Ester This compound This compound & Other Inhibitors This compound->ACAT Inhibits

Caption: Mechanism of ACAT inhibition.

Experimental Workflow for In Vitro ACAT Inhibition Assay

ACAT_Inhibition_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis prep1 1. Isolate Liver Microsomes (or other enzyme source) prep2 2. Determine Protein Concentration prep1->prep2 assay1 3. Prepare Reaction Mix: Microsomes, Cholesterol, Buffer prep2->assay1 assay2 4. Add this compound/Inhibitor (various concentrations) assay1->assay2 assay3 5. Pre-incubate at 37°C assay2->assay3 assay4 6. Initiate with [14C]oleoyl-CoA assay3->assay4 assay5 7. Incubate at 37°C assay4->assay5 assay6 8. Stop Reaction (add Chloroform:Methanol) assay5->assay6 analysis1 9. Extract Lipids assay6->analysis1 analysis2 10. Separate by TLC analysis1->analysis2 analysis3 11. Quantify Radioactivity in Cholesteryl Ester band analysis2->analysis3 analysis4 12. Calculate % Inhibition analysis3->analysis4 analysis5 13. Determine IC50 Value analysis4->analysis5

Caption: Workflow for ACAT inhibition assay.

Conclusion

This compound has been identified as a potent inhibitor of ACAT in rat and mouse models.[1] However, the current body of public-domain literature lacks comprehensive data on its inhibitory effects across a wider range of species, particularly against human ACAT isoforms. This data is essential for validating its potential as a therapeutic agent.

In contrast, other inhibitors such as F12511, Pyripyropene A, and Nevanimibe have been more extensively characterized, showing varying degrees of potency and isoform selectivity across multiple species. This comparative guide highlights the need for further investigation into the cross-species inhibitory profile of this compound to fully understand its therapeutic potential and to select appropriate animal models for further preclinical development. Researchers are encouraged to use the provided protocols as a starting point for such validation studies.

References

A Comparative Guide to the Synthetic Routes of Gypsetin and Brevianamide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the total synthesis routes for two structurally related indole alkaloids: Gypsetin and Brevianamide E. Both compounds feature a complex polycyclic framework and have garnered significant interest from the synthetic community due to their biological activities. This document outlines the key synthetic strategies, presents quantitative data for comparison, provides detailed experimental protocols for pivotal reactions, and visualizes the synthetic pathways for enhanced clarity.

Introduction

This compound and Brevianamide E are diketopiperazine-containing natural products characterized by a core pyrroloindoline skeleton. A key structural feature is the presence of a reverse prenyl group at the C2 position of the indole ring. The development of efficient and stereoselective synthetic routes to these molecules is crucial for further biological evaluation and the generation of analogs with improved therapeutic potential. This guide focuses on the seminal total syntheses reported by the Danishefsky group, which employ a unified strategy for the construction of both natural products, as well as more recent advancements in the synthesis of brevianamide alkaloids by the Lawrence group.

Comparative Analysis of Synthetic Routes

The total syntheses of this compound and Brevianamide E share several key transformations, most notably the introduction of the reverse prenyl moiety and a subsequent oxidative cyclization to forge the characteristic polycyclic core. The Danishefsky synthesis provides a direct comparison as it addresses both molecules within the same strategic framework. The Lawrence synthesis, while focused on other brevianamide congeners, provides a modern and efficient route to the core structure, which is relevant for Brevianamide E.

Key Synthetic Strategies:
  • Reverse Prenylation: A crucial step in both syntheses is the introduction of a reverse prenyl group at the C2 position of a tryptophan derivative. The Danishefsky protocol utilizes the reaction of a 3-chloroindolenine intermediate, generated in situ from an N-protected tryptophan methyl ester, with a prenylating agent.[1]

  • Diketopiperazine Formation: The central diketopiperazine ring is typically constructed by coupling the modified tryptophan derivative with proline or a proline equivalent, followed by cyclization.

  • Oxidative Cyclization: The final key transformation involves an oxidative cyclization to form the intricate pyrroloindoline ring system. Dimethyldioxirane (DMDO) is a common oxidant used for this purpose.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the total syntheses of this compound and Brevianamide E based on the Danishefsky approach, and a relevant synthesis of a Brevianamide E precursor by the Lawrence group.

Table 1: Total Synthesis of this compound (Danishefsky et al.)

StepStarting MaterialReagents and ConditionsProductYield (%)
1. Phthaloyl ProtectionL-Tryptophan methyl esterPhthalic anhydride, Et3N, Toluene, refluxN-Phthaloyl-L-tryptophan methyl ester95
2. Reverse PrenylationN-Phthaloyl-L-tryptophan methyl estert-BuOCl, Et3N, THF, -78 °C; then prenyl-9-BBN2-(1,1-Dimethylallyl) derivative95
3. Phthalimide Deprotection2-(1,1-Dimethylallyl) derivativeH2NNH2·H2O, EtOH, rtFree amine65
4. Coupling with N-Boc-L-prolineFree amineN-Boc-L-proline, BOP-Cl, Et3N, CH2Cl2Dipeptide85
5. Boc DeprotectionDipeptideTFA, CH2Cl2Dipeptide amine saltquant.
6. Diketopiperazine FormationDipeptide amine saltNH3, MeOH, refluxDiketopiperazine73 (from 4)
7. Double Oxidative CyclizationDiketopiperazineDMDO in acetoneThis compound40
Overall Yield ~13%

Table 2: Total Synthesis of Brevianamide E (Danishefsky et al.)

StepStarting MaterialReagents and ConditionsProductYield (%)
1-6. (Similar to this compound Synthesis)L-Tryptophan methyl esterSee this compound synthesisDeoxybrevianamide E(not specified)
7. Oxidative CyclizationDeoxybrevianamide EDMDO in acetoneBrevianamide E(not specified)
Overall Yield (not specified)

Note: The Danishefsky paper states that the synthesis of Brevianamide E follows a similar procedure to this compound, but does not provide a separate detailed experimental procedure with yields for each step.

Table 3: Synthesis of (+)-Dehydrodeoxybrevianamide E (Lawrence et al.) - A Key Precursor to Brevianamides

StepStarting MaterialReagents and ConditionsProductYield (%)
1. Phthaloyl ProtectionL-Tryptophan methyl ester hydrochloridePhthalic anhydride, Et3N, Toluene, 111 °CN-Phthaloyl-L-tryptophan methyl ester(crude)
2. Reverse PrenylationN-Phthaloyl-L-tryptophan methyl estert-BuOCl, Et3N, THF, -78 °C; then B-prenyl-9-BBNReverse prenylated product71 (over 2 steps)
3. Krapcho DemethylationReverse prenylated productLiCl, DMF, 153 °CCarboxylic acid85
4. Amide CouplingCarboxylic acid(COCl)2, DMF (cat.), CH2Cl2; then L-proline methyl ester hydrochloride, Et3NDipeptide83
5. Deprotection and CyclizationDipeptideNH2NH2·H2O, EtOH, 78 °C(+)-Dehydrodeoxybrevianamide E78
Overall Yield ~34%

Experimental Protocols

Key Experiment: Danishefsky Reverse Prenylation

This protocol describes the introduction of the reverse prenyl group at the C2 position of the indole nucleus, a key step in the synthesis of both this compound and Brevianamide E.

Procedure: To a solution of N-phthaloyl-L-tryptophan methyl ester in anhydrous THF at -78 °C under an inert atmosphere is added triethylamine, followed by the dropwise addition of a solution of tert-butyl hypochlorite in THF. The reaction mixture is stirred for a short period, after which a solution of prenyl-9-borabicyclo[3.3.1]nonane (prenyl-9-BBN) in THF is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified by chromatography.

Key Experiment: DMDO-promoted Double Oxidative Cyclization (this compound)

This protocol outlines the final step in the synthesis of this compound, where the bicyclo[2.2.2]diazaoctane core is formed via a double oxidative cyclization.

Procedure: To a solution of the diketopiperazine precursor in acetone at room temperature is added a solution of dimethyldioxirane (DMDO) in acetone. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford this compound.

Key Experiment: Krapcho Demethylation (Lawrence et al.)

This protocol describes the demethylation of the methyl ester in the presence of a phthaloyl protecting group, a key step in the Lawrence synthesis of the brevianamide core.

Procedure: A suspension of the reverse prenylated N-phthaloyl-L-tryptophan methyl ester and lithium chloride in anhydrous DMF is heated at 153 °C under a nitrogen atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and acidified. The product is then extracted with an organic solvent and purified.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes.

Gypsetin_Synthesis cluster_start Starting Material cluster_key_intermediates Key Intermediates cluster_final_product Final Product L-Tryptophan_methyl_ester L-Tryptophan methyl ester N-Phthaloyl N-Phthaloyl-L-tryptophan methyl ester L-Tryptophan_methyl_ester->N-Phthaloyl Phthaloyl Protection Reverse_Prenylated Reverse Prenylated Intermediate N-Phthaloyl->Reverse_Prenylated Reverse Prenylation Diketopiperazine Diketopiperazine Precursor Reverse_Prenylated->Diketopiperazine Deprotection, Coupling & Cyclization This compound This compound Diketopiperazine->this compound Double Oxidative Cyclization (DMDO)

Caption: Synthetic pathway for the total synthesis of this compound.

Brevianamide_E_Synthesis cluster_start Starting Material cluster_key_intermediates Key Intermediates cluster_final_product Final Product L-Tryptophan_methyl_ester L-Tryptophan methyl ester N-Phthaloyl N-Phthaloyl-L-tryptophan methyl ester L-Tryptophan_methyl_ester->N-Phthaloyl Phthaloyl Protection Reverse_Prenylated Reverse Prenylated Intermediate N-Phthaloyl->Reverse_Prenylated Reverse Prenylation Deoxybrevianamide_E Deoxybrevianamide E Reverse_Prenylated->Deoxybrevianamide_E Deprotection, Coupling & Cyclization Brevianamide_E Brevianamide E Deoxybrevianamide_E->Brevianamide_E Oxidative Cyclization (DMDO)

Caption: Synthetic pathway for the total synthesis of Brevianamide E.

Lawrence_Brevianamide_Core_Synthesis cluster_start Starting Material cluster_key_intermediates Key Intermediates cluster_final_product Final Product L-Tryptophan_methyl_ester L-Tryptophan methyl ester N-Phthaloyl N-Phthaloyl-L-tryptophan methyl ester L-Tryptophan_methyl_ester->N-Phthaloyl Phthaloyl Protection Reverse_Prenylated_Ester Reverse Prenylated Ester N-Phthaloyl->Reverse_Prenylated_Ester Reverse Prenylation Reverse_Prenylated_Acid Reverse Prenylated Carboxylic Acid Reverse_Prenylated_Ester->Reverse_Prenylated_Acid Krapcho Demethylation Dipeptide Dipeptide Reverse_Prenylated_Acid->Dipeptide Amide Coupling Dehydrodeoxybrevianamide_E (+)-Dehydrodeoxy- brevianamide E Dipeptide->Dehydrodeoxybrevianamide_E Deprotection & Cyclization

Caption: Lawrence group's synthesis of the brevianamide core.

Conclusion

The total syntheses of this compound and Brevianamide E, particularly the routes developed by Danishefsky and coworkers, showcase an elegant and convergent strategy for the construction of these complex natural products. The key steps of reverse prenylation and oxidative cyclization are robust and have been applied to the synthesis of other related alkaloids. The more recent work by the Lawrence group on brevianamide synthesis highlights alternative, highly efficient methods for constructing the core structure, offering valuable insights for future synthetic endeavors in this class of molecules. This comparative guide provides a foundation for researchers to understand the nuances of these synthetic routes, enabling informed decisions in the design of new synthetic strategies and the generation of novel analogs for drug discovery.

References

Unveiling the Molecular Target: A Comparative Guide to the Binding Site of Gypsetin on ACAT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA:cholesterol acyltransferase (ACAT) has long been a target of interest in the development of therapies for atherosclerosis and other conditions related to cholesterol metabolism. Among the numerous inhibitors of this enzyme, the natural product Gypsetin has shown significant promise. A critical aspect of understanding its mechanism of action and developing more potent analogues is the precise identification of its binding site on the ACAT enzyme. This guide provides a comprehensive comparison of this compound with other ACAT inhibitors, focusing on the experimental evidence that points to its binding site, and details the methodologies required for such investigations.

Competitive Inhibition: The Primary Clue to this compound's Binding Site

Experimental evidence indicates that this compound acts as a competitive inhibitor of ACAT with respect to the substrate oleoyl-CoA.[1] This mode of inhibition strongly suggests that this compound binds to the same site as oleoyl-CoA, or to a site that overlaps with it, thereby preventing the natural substrate from binding and catalysis from occurring. Kinetic studies on rat liver microsomal ACAT revealed a Ki value of 5.5 µM for this compound, indicating a strong affinity for the enzyme.[1]

While direct structural confirmation of the this compound-ACAT complex is not yet available, the competitive inhibition data provides a solid foundation for a putative binding site model. Further experimental validation is necessary to confirm this hypothesis.

Comparative Analysis of ACAT Inhibitors

To provide a broader context for this compound's activity, the following table summarizes the inhibitory constants for this compound and other notable ACAT inhibitors. It is important to note that a direct, head-to-head comparative study including all these compounds under identical experimental conditions is not available in the current literature.

InhibitorTarget ACAT Isoform(s)IC50 (µM)Ki (µM)Inhibition Mechanism
This compound Not specified (tested on rat liver microsomes)18[1]5.5 (competitive with oleoyl-CoA)[1]Competitive
Nevanimibe ACAT1 and ACAT2~0.05 (for ACAT1)Not ReportedNot Reported
Pyripyropene A ACAT2 selective~25 (for ACAT2)Not ReportedNot Reported
Avasimibe ACAT1 and ACAT2Not ReportedNot ReportedNot Reported
F-1394 Not specifiedNot ReportedNot ReportedNot Reported

Experimental Protocols for Binding Site Confirmation

To definitively confirm the binding site of this compound on ACAT, a series of experiments would be required. The following protocols outline the key methodologies.

Enzyme Kinetics Assay

Objective: To determine the mode of inhibition of this compound against ACAT.

Methodology:

  • Preparation of Microsomes: Isolate microsomes from a suitable source (e.g., rat liver or cultured cells expressing ACAT) by differential centrifugation.

  • ACAT Activity Assay: The standard assay measures the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.

    • The reaction mixture contains microsomal protein, cholesterol substrate (usually complexed with a detergent like Triton X-100), and a buffer system.

    • Initiate the reaction by adding [14C]oleoyl-CoA.

    • Incubate at 37°C for a specified time.

    • Stop the reaction by adding a mixture of isopropanol and heptane.

    • Extract the lipids and separate them by thin-layer chromatography (TLC).

    • Quantify the amount of cholesteryl [14C]oleate formed using a scintillation counter.

  • Kinetic Analysis:

    • Perform the assay with varying concentrations of oleoyl-CoA in the presence and absence of different fixed concentrations of this compound.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the type of inhibition (competitive, non-competitive, or uncompetitive).

    • Calculate the Ki value from the replots of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in this compound binding.

Methodology:

  • Homology Modeling: Generate a 3D structural model of the target ACAT isoform based on available crystal or cryo-EM structures of related enzymes.

  • Docking Studies: Perform in silico docking of this compound into the putative oleoyl-CoA binding site of the ACAT model to predict potential interacting residues.

  • Mutagenesis:

    • Generate point mutations in the ACAT cDNA for the predicted interacting residues using a site-directed mutagenesis kit.

    • Transfect cells (e.g., ACAT-deficient AC29 cells) with the wild-type and mutant ACAT constructs.

  • Functional Analysis:

    • Prepare microsomes from the transfected cells.

    • Perform ACAT activity assays and kinetic studies as described above to determine the IC50 and Ki values of this compound for each mutant enzyme.

    • A significant increase in the Ki value for a particular mutant would suggest that the mutated residue is important for this compound binding.

Photoaffinity Labeling

Objective: To covalently label the binding site of this compound on the ACAT protein.

Methodology:

  • Probe Synthesis: Synthesize a photo-reactive analogue of this compound containing a photolabile group (e.g., an aryl azide or benzophenone) and a tag for detection (e.g., a biotin or a radioactive isotope).

  • Labeling:

    • Incubate microsomal preparations containing ACAT with the photoaffinity probe in the dark.

    • To demonstrate specificity, perform a parallel incubation in the presence of an excess of the parent compound, this compound.

    • Expose the samples to UV light to activate the photolabile group, leading to covalent bond formation with nearby amino acid residues.

  • Identification of Labeled Protein:

    • Separate the microsomal proteins by SDS-PAGE.

    • Detect the labeled ACAT protein by autoradiography (for a radiolabeled probe) or by western blotting with an anti-biotin antibody (for a biotinylated probe).

  • Mapping the Binding Site:

    • Excise the labeled ACAT band from the gel.

    • Digest the protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by mass spectrometry to identify the peptide(s) that are covalently modified by the photoaffinity probe.

Visualizing the Path to Confirmation

The following diagrams illustrate the logical workflow for confirming the binding site of this compound and the proposed signaling pathway of ACAT inhibition.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_confirmation Confirmation Kinetic_Studies Kinetic Studies (Competitive Inhibition) Computational_Modeling Computational Modeling (Docking) Kinetic_Studies->Computational_Modeling Suggests Binding Region Site_Directed_Mutagenesis Site-Directed Mutagenesis Computational_Modeling->Site_Directed_Mutagenesis Predicts Key Residues Photoaffinity_Labeling Photoaffinity Labeling Computational_Modeling->Photoaffinity_Labeling Guides Probe Design Binding_Site_Confirmation Binding Site Confirmation Site_Directed_Mutagenesis->Binding_Site_Confirmation Photoaffinity_Labeling->Binding_Site_Confirmation

Caption: Workflow for confirming this compound's binding site on ACAT.

acat_inhibition_pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product cluster_inhibitor Inhibitor Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Catalyzes This compound This compound This compound->ACAT Competitively Inhibits (binds to Oleoyl-CoA site)

References

Gypsetin's Potential as an ACAT Inhibitor: An In Vivo Validation Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gypsetin's potential as an Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor with other established alternatives, supported by available experimental data. While in vivo validation data for this compound is limited in the public domain, this guide evaluates its known in vitro potency alongside the in vivo performance of other prominent ACAT inhibitors to contextualize its potential therapeutic utility.

Comparative Analysis of ACAT Inhibitors

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial enzyme in cellular cholesterol metabolism, responsible for esterifying free cholesterol into cholesteryl esters for storage.[1] Its inhibition is a therapeutic target for conditions like atherosclerosis and Alzheimer's disease.[2] Numerous compounds have been investigated for their ACAT inhibitory activity. This section compares this compound with other notable ACAT inhibitors.

InhibitorTarget Isoform(s)In Vitro Potency (IC50/Ki)Key In Vivo Model(s)Notable In Vivo EffectsReference(s)
This compound Not SpecifiedIC50: 18 µM (rat liver microsomes); Ki: 5.5 µM (competitive with oleoyl-CoA); IC50: 0.65 µM (in cultured J774 macrophages)Not Publicly AvailableNot Publicly Available
Avasimibe (CI-1011) ACAT1/ACAT2Not SpecifiedRabbit models of atherosclerosis; Human clinical trials for coronary artery diseaseReduced pre-existing lesion cholesterol and macrophage content in rabbits, even without significant changes in plasma cholesterol.[1] In human trials, did not significantly reduce coronary atheroma volume.[1][1]
CP-113,818 Not SpecifiedNot SpecifiedhAPPFAD transgenic mice (Alzheimer's model)Reduced amyloid plaques and improved spatial learning and memory.[2][2][3]
F-1394 Partial ACAT2Not SpecifiedapoE-/- mice (atherosclerosis model)Decreased early atherosclerosis development and delayed progression of advanced lesions without evidence of toxicity.[4][4][5]
Pyripyropene A (PPPA) ACAT2 specificNot SpecifiedAtherogenic mouse models (ApoE-/- and LDLr-/-)Lowered cholesterol levels and demonstrated atheroprotective activities.[6][6]
DuP 128 Not SpecifiedIC50: 10 nM (rat hepatic microsomes)Rat modelsPotent antihypercholesterolemic activity.[7][7]

Experimental Protocols for In Vivo ACAT Inhibition Studies

The following are generalized methodologies for key experiments cited in the in vivo validation of ACAT inhibitors, based on published studies.

Animal Model and Treatment
  • Animal Model: Apolipoprotein E-deficient (apoE-/-) mice are a commonly used model for studying atherosclerosis. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.

  • Diet: Mice are typically fed a high-fat, high-cholesterol "Western diet" to accelerate the development of atherosclerosis.

  • Inhibitor Administration: The ACAT inhibitor (e.g., F1394) is mixed into the chow diet at a specified concentration. Treatment duration can vary depending on the study design, ranging from several weeks to months.[4][5]

Measurement of Plasma Lipids and Lipoproteins
  • Sample Collection: Blood samples are collected from the mice at the time of sacrifice.

  • Analysis: Plasma is separated and analyzed for total cholesterol, HDL cholesterol, and non-HDL cholesterol levels using standard enzymatic assays.[4]

Aortic Lipid Analysis
  • Tissue Collection: The entire aorta is dissected from the aortic arch to the iliac bifurcation.

  • Lipid Extraction: Aortic lipids are extracted using a chloroform-methanol solvent system.

  • Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to quantify total cholesterol, free cholesterol, and cholesteryl esters.[4]

Histological and Immunohistochemical Analysis of Atherosclerotic Lesions
  • Tissue Processing: The aortic root is embedded in paraffin or frozen in OCT compound for sectioning.

  • Staining: Serial sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O to visualize neutral lipids within the atherosclerotic plaques.

  • Immunohistochemistry: Specific antibodies are used to identify and quantify macrophages (e.g., Mac-2 or CD68), smooth muscle cells, and other cellular components within the lesions.[4][5]

  • Morphometry: The size of the atherosclerotic lesions and the area positive for specific stains are quantified using image analysis software.[4]

ACAT Activity Assay in Tissues
  • Tissue Homogenization: Liver or other tissues of interest are homogenized.

  • Microsome Isolation: Microsomal fractions, which contain the ACAT enzymes, are isolated by differential centrifugation.

  • Enzyme Assay: The ACAT activity is measured by incubating the microsomal proteins with a radiolabeled substrate, such as [14C]oleoyl-CoA, and measuring the formation of radiolabeled cholesteryl esters.[4]

Visualizing the Science

Signaling Pathway of ACAT Inhibition

ACAT_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Cell Macrophage LDL LDL LDLR LDL Receptor LDL->LDLR Binding & Internalization FreeCholesterol Free Cholesterol LDLR->FreeCholesterol Release ACAT ACAT FreeCholesterol->ACAT Substrate CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Esterification LipidDroplet Lipid Droplet (Foam Cell Formation) CholesterylEsters->LipidDroplet Storage This compound This compound This compound->ACAT Inhibition

Caption: Mechanism of ACAT inhibition by this compound in a macrophage.

Experimental Workflow for In Vivo Validation

InVivo_Workflow cluster_Setup Experimental Setup cluster_Intervention Intervention cluster_Analysis Data Collection & Analysis AnimalModel Select Animal Model (e.g., apoE-/- mice) Diet Induce Hyperlipidemia (Western Diet) AnimalModel->Diet Treatment Administer ACAT Inhibitor (e.g., this compound in chow) Diet->Treatment Control Administer Vehicle Control Diet->Control Sacrifice Sacrifice Animals & Collect Tissues Treatment->Sacrifice Control->Sacrifice PlasmaAnalysis Plasma Lipid Analysis Sacrifice->PlasmaAnalysis HistoAnalysis Histology of Aorta (Lesion Size, Composition) Sacrifice->HistoAnalysis ACATAssay Tissue ACAT Activity Assay Sacrifice->ACATAssay DataInterpretation Compare Treatment vs. Control PlasmaAnalysis->DataInterpretation HistoAnalysis->DataInterpretation ACATAssay->DataInterpretation

Caption: A typical experimental workflow for in vivo validation of an ACAT inhibitor.

References

Safety Operating Guide

Navigating the Disposal of Specialized Compounds: A Procedural Framework for Gypsetin

Author: BenchChem Technical Support Team. Date: November 2025

Given that Gypsetin is a specialized indolyl diketopiperazine metabolite, a publicly available, standardized Safety Data Sheet (SDS) with specific disposal instructions is not readily accessible.[1][2] For novel or specialized compounds like this compound, the primary source of safety, handling, and disposal information must be the Safety Data Sheet provided by the manufacturer or the synthesizing laboratory. This document is essential for ensuring regulatory compliance and personnel safety.

In the absence of specific SDS guidance, a general operational framework based on chemical properties and established laboratory safety protocols should be implemented. Researchers must consult their institution's Environment, Health, and Safety (EHS) department to ensure all local, state, and federal regulations are strictly followed.

Step 1: Preliminary Hazard Assessment

Before handling, a thorough risk assessment is critical. Based on its chemical class (indole alkaloid, diketopiperazine), this compound should be treated as a potentially bioactive and hazardous compound.

Key Actions:

  • Obtain SDS: Contact the supplier or synthesizing laboratory to obtain a comprehensive Safety Data Sheet. This is a mandatory first step.

  • Review Literature: Examine any available toxicological or pharmacological data. This compound is known to be an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), indicating significant biological activity.[1]

  • Assume Hazard: In the absence of complete data, treat this compound as toxic, irritant, and environmentally hazardous. Utilize full personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of solids should be performed in a chemical fume hood.

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in the disposal process. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates disposal.

Procedural Guidance:

  • Solid Waste:

    • Contaminated Materials: All items tangibly contaminated with this compound, such as weighing paper, gloves, pipette tips, and vials, must be collected in a dedicated, clearly labeled hazardous waste container.

    • Labeling: The container must be labeled "Hazardous Waste - Solid" and list "this compound" and any other chemical constituents.

  • Liquid Waste:

    • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the sanitary sewer. Collect them in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., for chromatography) must be collected in a separate, appropriate hazardous waste container for halogenated or non-halogenated solvents, as per your institution's EHS guidelines. Never mix incompatible waste streams.

    • Labeling: Liquid waste containers must be labeled "Hazardous Waste - Liquid Organic" or "Hazardous Waste - Liquid Aqueous" and list all chemical components, including solvents, with estimated concentrations.

Step 3: Decontamination Procedures

For reusable labware or surfaces, a validated decontamination procedure is necessary. The specific method depends on the compound's reactivity.

Experimental Protocol: Surface Decontamination Efficacy Test This protocol outlines a method to verify the effectiveness of a cleaning procedure for non-disposable items.

  • Objective: To confirm the removal of residual this compound from a glass surface to below a defined limit of detection (LOD).

  • Materials:

    • This compound standard solution.

    • Surface to be tested (e.g., glass slide).

    • Proposed decontamination solution (e.g., 10% bleach solution, followed by a water rinse and an ethanol rinse).

    • Sterile swabs.

    • Extraction solvent (e.g., Acetonitrile).

    • Analytical instrument (e.g., HPLC-UV or LC-MS).

  • Methodology:

    • Spike a defined area (e.g., 10 cm²) of the glass surface with a known quantity of this compound and allow the solvent to evaporate.

    • Perform the decontamination procedure: wipe the surface with the chosen cleaning agent(s).

    • Swab the cleaned area thoroughly with a swab wetted with the extraction solvent.

    • Extract the analyte from the swab head into a known volume of solvent.

    • Analyze the extract using the appropriate analytical method to quantify any residual this compound.

    • Compare the result to the established acceptable residual limit. The cleaning procedure is considered effective if the residual amount is below this limit.

Step 4: Final Disposal and Documentation

All generated waste must be disposed of through the institution's certified hazardous waste management program.

  • Request Pickup: Once waste containers are full (typically 80% capacity), submit a chemical waste pickup request to your EHS department.

  • Documentation: Ensure all labels are accurate and complete. Maintain a log of all hazardous waste generated, including the date, chemical name, and quantity.

Quantitative Data Summary

For a specialized compound, key quantitative data for disposal is found in its SDS. The table below outlines typical data points required for a proper waste management assessment.

ParameterValueSignificance for Disposal
Physical State SolidDetermines the type of waste container (solid waste drum).
Solubility Data not availableCrucial for selecting appropriate decontamination solvents and assessing aquatic risks.
Flash Point Data not availableDetermines if the waste is classified as flammable.
LD50 (Lethal Dose, 50%) Data not availableQuantifies acute toxicity, informing handling precautions and waste categorization.
Chemical Incompatibilities Data not availableEssential for preventing dangerous reactions in waste containers. Must be obtained from SDS.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal pathway for this compound waste.

G start Waste Generated (Contains this compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No is_sharp Is it a contaminated sharp? is_solid->is_sharp Yes is_aqueous Aqueous or Organic Solvent? is_liquid->is_aqueous Yes ehs_pickup Arrange for EHS Disposal is_liquid->ehs_pickup No (Consult EHS) solid_waste Collect in Labeled Solid Hazardous Waste Container is_sharp->solid_waste No sharp_waste Dispose in Sharps Container for Incineration is_sharp->sharp_waste Yes aqueous_waste Collect in Labeled Aqueous Hazardous Waste Container is_aqueous->aqueous_waste Aqueous organic_waste Collect in Labeled Organic Solvent Waste Container is_aqueous->organic_waste Organic solid_waste->ehs_pickup sharp_waste->ehs_pickup aqueous_waste->ehs_pickup organic_waste->ehs_pickup

Caption: Decision workflow for proper segregation of this compound waste streams.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.